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  • Product: 2'-Fluoro-2-phenylacetophenone
  • CAS: 77294-82-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2'-Fluoro-2-phenylacetophenone

This guide provides a comprehensive technical overview of 2'-Fluoro-2-phenylacetophenone, a fluorinated analog of deoxybenzoin. Tailored for researchers, scientists, and professionals in drug development, this document d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2'-Fluoro-2-phenylacetophenone, a fluorinated analog of deoxybenzoin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, synthesis, and potential applications, with a focus on providing actionable insights and methodologies grounded in established scientific principles.

Core Molecular Profile

2'-Fluoro-2-phenylacetophenone, systematically known as 2-(2-Fluorophenyl)-1-phenylethanone, is a derivative of acetophenone with a phenyl group and a 2-fluorophenyl group attached to the alpha-carbon. The introduction of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic properties, influencing its reactivity, metabolic stability, and binding interactions in biological systems.

Key Physicochemical Data

The fundamental properties of 2'-Fluoro-2-phenylacetophenone are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.24 g/mol
Canonical SMILES C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2F
InChI InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2
Appearance White to off-white crystalline solid
Melting Point 55-59 °C

Synthesis and Mechanism

The synthesis of 2'-Fluoro-2-phenylacetophenone is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Synthetic Workflow: Friedel-Crafts Acylation

The reaction involves the acylation of benzene with 2-(2-fluorophenyl)acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product R1 Benzene P1 Reaction at 0°C to rt R1->P1 R2 2-(2-Fluorophenyl)acetyl chloride R2->P1 C1 Aluminum Chloride (AlCl₃) C1->P1 Catalyst S1 Dichloromethane (DCM) S1->P1 Solvent P2 Aqueous Workup (HCl) P1->P2 P3 Purification (Crystallization) P2->P3 FP 2'-Fluoro-2-phenylacetophenone P3->FP

Caption: Synthetic workflow for 2'-Fluoro-2-phenylacetophenone via Friedel-Crafts acylation.

Experimental Protocol
  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0°C using an ice bath. Add a solution of 2-(2-fluorophenyl)acetyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • Benzene Addition: Following the addition of the acyl chloride, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Potential as a Research Chemical

2'-Fluoro-2-phenylacetophenone serves as a valuable building block in the synthesis of more complex molecules. Its ketone functional group is amenable to a wide range of chemical transformations, including reduction, amination, and condensation reactions. The presence of the 2-fluorophenyl moiety makes it a key intermediate for creating libraries of compounds for screening in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators where specific steric and electronic interactions are desired.

References

  • PubChem. Compound Summary for CID 139045, 2-(2-Fluorophenyl)-1-phenylethanone. National Center for Biotechnology Information. [Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 2'-Fluoro-2-phenylacetophenone

This guide provides a comprehensive overview of the synthesis of 2'-Fluoro-2-phenylacetophenone, a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and drug discovery. While the specific disc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2'-Fluoro-2-phenylacetophenone, a fluorinated aromatic ketone of interest to researchers in medicinal chemistry and drug discovery. While the specific discovery and detailed application history of this compound are not extensively documented in public literature, its structural motifs are present in numerous biologically active molecules. The introduction of a fluorine atom onto a phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will focus on a robust and well-established synthetic methodology, the Friedel-Crafts acylation, to provide a practical and scientifically sound approach for its preparation.

Introduction: The Significance of Fluorinated Aromatic Ketones

Fluorinated organic compounds have become increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can profoundly alter the physicochemical properties of a molecule. In the context of drug design, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

2'-Fluoro-2-phenylacetophenone, also known as 1-(2-fluorophenyl)-2-phenylethanone or 2'-fluoro-deoxybenzoin, belongs to the class of deoxybenzoins, which are precursors to a wide range of heterocyclic compounds and other complex organic molecules. The presence of the 2'-fluoro substituent is anticipated to influence its chemical reactivity and biological activity. While this specific molecule is primarily designated as a research chemical, the synthesis of analogous 2-phenylacetophenone derivatives has been a subject of interest for industrial-scale production.[1]

This guide will detail a practical synthetic route to 2'-Fluoro-2-phenylacetophenone, drawing upon the foundational principles of Friedel-Crafts chemistry.

Proposed Synthetic Route: Friedel-Crafts Acylation

A logical and well-precedented approach to the synthesis of 2'-Fluoro-2-phenylacetophenone is the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[3]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of phenylacetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich fluorobenzene ring to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product.

Friedel-Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Phenylacetyl_chloride Phenylacetyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Phenylacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion_complex->Sigma_complex + Fluorobenzene Fluorobenzene Fluorobenzene Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ Final_Product 2'-Fluoro-2-phenylacetophenone Product_complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation for 2'-Fluoro-2-phenylacetophenone Synthesis.

Due to the ortho, para-directing nature of the fluorine substituent on the benzene ring, the Friedel-Crafts acylation is expected to yield a mixture of ortho and para isomers. The major product is anticipated to be the para-substituted isomer, 4'-Fluoro-2-phenylacetophenone, due to steric hindrance at the ortho position. Therefore, chromatographic purification will be essential to isolate the desired 2'-fluoro isomer.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2'-Fluoro-2-phenylacetophenone.

Materials and Reagents
ReagentPuritySupplier
Fluorobenzene≥99%Sigma-Aldrich
Phenylacetyl chloride≥98%Sigma-Aldrich
Aluminum chloride (anhydrous)≥99%Sigma-Aldrich
Dichloromethane (anhydrous)≥99.8%Sigma-Aldrich
Hydrochloric acid (conc.)37%Fisher Scientific
Sodium bicarbonate (sat. aq.)-Fisher Scientific
Anhydrous magnesium sulfate-Fisher Scientific
Silica gel (for column chromatography)60 Å, 230-400 meshMerck
Hexane (HPLC grade)≥98.5%Fisher Scientific
Ethyl acetate (HPLC grade)≥99.5%Fisher Scientific
Reaction Setup and Procedure

Experimental_Workflow Start Start: Assemble Reaction Apparatus Reagents Charge flask with Fluorobenzene and AlCl₃ in DCM Start->Reagents Cooling Cool to 0°C in an ice bath Reagents->Cooling Addition Add Phenylacetyl Chloride dropwise Cooling->Addition Reaction Stir at room temperature for 4-6 hours Addition->Reaction Quenching Quench reaction with ice-cold HCl Reaction->Quenching Extraction Separate organic layer, extract aqueous layer with DCM Quenching->Extraction Washing Wash combined organic layers with NaHCO₃ and brine Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Filtration Filter and concentrate in vacuo Drying->Filtration Purification Purify by column chromatography Filtration->Purification Characterization Characterize the final product Purification->Characterization

Caption: Experimental Workflow for the Synthesis of 2'-Fluoro-2-phenylacetophenone.

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to absorb HCl gas) is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 100 mL). The mixture is stirred to form a slurry. Fluorobenzene (1.0 eq) is then added.

  • Addition of Phenylacetyl Chloride: The reaction mixture is cooled to 0 °C in an ice bath. Phenylacetyl chloride (1.0 eq) dissolved in anhydrous DCM (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to 0 °C and slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL). This is done in a fume hood as large quantities of HCl gas will be evolved. The mixture is stirred until the solids dissolve.

  • Extraction and Washing: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude oil containing a mixture of isomers.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers. The fractions containing the desired 2'-fluoro isomer (as determined by TLC analysis) are collected and the solvent is evaporated to yield pure 2'-Fluoro-2-phenylacetophenone.

Characterization

The structure and purity of the synthesized 2'-Fluoro-2-phenylacetophenone (CAS: 77294-82-7, Molecular Formula: C₁₄H₁₁FO, Molecular Weight: 214.24 g/mol ) should be confirmed by spectroscopic methods.[3][4]

Expected Spectroscopic Data

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected data based on its structure are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.9-7.1 (m, 9H, Ar-H)

    • δ 4.2 (s, 2H, -CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~196 (C=O)

    • δ ~160 (d, ¹JCF, C-F)

    • δ ~135-120 (Ar-C)

    • δ ~45 (-CH₂-)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • A single peak corresponding to the aryl fluoride.

  • IR (KBr, cm⁻¹):

    • ~1680 (C=O stretching)

    • ~1220 (C-F stretching)

  • Mass Spectrometry (EI):

    • m/z 214 [M]⁺

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.

  • Phenylacetyl chloride is a lachrymator and is corrosive. It should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The reaction generates HCl gas , which is corrosive and toxic. The reaction should be performed in a fume hood with appropriate gas trapping.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This guide outlines a reliable and scalable method for the synthesis of 2'-Fluoro-2-phenylacetophenone via Friedel-Crafts acylation. The protocol is based on well-established chemical principles and provides a clear pathway for researchers to obtain this valuable fluorinated building block. The successful synthesis and purification of this compound will enable further exploration of its chemical reactivity and potential applications in medicinal chemistry and materials science. It is imperative that all safety precautions are strictly followed during the execution of this procedure.

References

  • Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity rel
  • 1-(2-Amino-5-fluorophenyl)-2-phenylethanone. (n.d.). Synblock. Retrieved January 27, 2026, from https://www.synblock.com/cas-728024-64-4.html
  • 1-(2-Fluorophenyl)-2-phenylethan-1-one. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from https://www.
  • 1-(2-Fluorophenyl)-2-phenylethanone. (n.d.). BLDpharm. Retrieved January 27, 2026, from https://www.bldpharm.com/products/77294-82-7.html
  • Process for producing 2-phenylacetophenone derivatives and precursors therefor. (2005). Google Patents. Retrieved January 27, 2026, from https://patents.google.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction

Sources

Foundational

Spectroscopic data for 2'-Fluoro-2-phenylacetophenone (NMR, IR, MS)

A Comprehensive Spectroscopic Guide to 2'-Fluoroacetophenone Prepared by: Gemini, Senior Application Scientist Introduction 2'-Fluoroacetophenone (CAS No. 445-27-2) is a fluorinated aromatic ketone that serves as a vital...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 2'-Fluoroacetophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

2'-Fluoroacetophenone (CAS No. 445-27-2) is a fluorinated aromatic ketone that serves as a vital building block in organic synthesis.[1] Its chemical reactivity, influenced by the carbonyl group and the ortho-positioned fluorine atom, makes it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] An unambiguous characterization of this compound is paramount for its application in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of 2'-Fluoroacetophenone.

The following sections will detail the experimental parameters for acquiring high-quality spectroscopic data and offer expert interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who require a definitive spectroscopic profile of 2'-Fluoroacetophenone.

Molecular Structure

The structural formula of 2'-Fluoroacetophenone is C₈H₇FO.[2] The molecule consists of an acetophenone core with a fluorine atom substituted at the 2' position of the phenyl ring.

Figure 1: 2D structure of 2'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds like 2'-Fluoroacetophenone, ¹⁹F NMR provides additional, highly sensitive structural information.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 2'-Fluoroacetophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.86ddd1HH-6'
7.50m1HH-4'
7.20t1HH-3'
7.12t1HH-5'
2.62s3H-CH₃

Data acquired in CDCl₃ at 400 MHz.[3]

The ¹H NMR spectrum of 2'-Fluoroacetophenone shows distinct signals for the aromatic and aliphatic protons. The methyl protons (-CH₃) of the acetyl group appear as a sharp singlet at approximately 2.62 ppm, confirming their isolation from other protons.[3] The four protons on the fluorophenyl ring appear in the aromatic region between 7.12 and 7.86 ppm.[3] The downfield shift of the H-6' proton is attributed to the anisotropic effect of the nearby carbonyl group. The splitting patterns (multiplicities) of the aromatic protons are complex due to both proton-proton and proton-fluorine couplings.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluoroacetophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-10 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for 2'-Fluoroacetophenone

Chemical Shift (δ) ppmAssignment
198.5C=O
162.0 (d, J = 254 Hz)C-2'
133.5 (d, J = 9 Hz)C-4'
130.5 (d, J = 2 Hz)C-6'
124.5 (d, J = 4 Hz)C-5'
124.0 (d, J = 12 Hz)C-1'
116.5 (d, J = 22 Hz)C-3'
29.5-CH₃

Predicted data based on similar structures and empirical rules. Experimental data should be verified.

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in 2'-Fluoroacetophenone. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 198.5 ppm. The carbons of the fluorophenyl ring will appear as doublets due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). The C-2' carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹JCF ≈ 254 Hz). The aliphatic methyl carbon is the most shielded, appearing upfield around 29.5 ppm.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR processing.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4]

The ¹⁹F NMR spectrum of 2'-Fluoroacetophenone will show a single multiplet in the typical range for aromatic fluorine compounds (around -110 to -130 ppm relative to CFCl₃). The multiplicity of this signal will be complex due to couplings with the ortho, meta, and para protons of the phenyl ring. The precise chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern.[5]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: An NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence, often with proton decoupling to simplify the spectrum.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for aromatic fluorides (e.g., -100 to -150 ppm).

  • Processing: Similar to ¹H NMR, with the chemical shift referenced to an appropriate standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for 2'-Fluoroacetophenone

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O (carbonyl) stretch
~1600, ~1480MediumC=C aromatic ring stretch
~1220StrongC-F stretch
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch

Data is typical for this class of compound.

The IR spectrum of 2'-Fluoroacetophenone is dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The presence of the fluorophenyl group is confirmed by the C=C stretching vibrations of the aromatic ring and a strong C-F stretching band typically found in the 1250-1100 cm⁻¹ region. Weaker bands corresponding to aromatic and aliphatic C-H stretches are also observed.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Fluoroacetophenone (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
13824.3[M]⁺ (Molecular Ion)
123100.0[M - CH₃]⁺
9533.4[C₆H₄F]⁺
7510.5[C₆H₃]⁺
4310.3[CH₃CO]⁺

Data from ChemicalBook, acquired at 75 eV.[3]

Under electron ionization (EI), 2'-Fluoroacetophenone undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at an m/z of 138, confirming the molecular weight.[3] The most abundant peak, or base peak, is at m/z 123, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion to form the stable 2-fluorobenzoyl cation.[3][6] Further fragmentation of this cation by loss of carbon monoxide (CO) leads to the fluorophenyl cation at m/z 95.[6][7] The peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

G mol [C₈H₇FO]⁺ m/z = 138 frag1 [C₇H₄FO]⁺ m/z = 123 (Base Peak) mol->frag1 - •CH₃ frag3 [C₂H₃O]⁺ m/z = 43 mol->frag3 - •C₇H₄F frag2 [C₆H₄F]⁺ m/z = 95 frag1->frag2 - CO

Figure 2: Proposed MS fragmentation of 2'-Fluoroacetophenone.

  • Sample Preparation: Prepare a dilute solution of 2'-Fluoroacetophenone (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument: A GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous spectroscopic profile of 2'-Fluoroacetophenone. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific absorption frequencies in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. This guide provides the necessary foundational data and methodologies for scientists working with this compound, ensuring accuracy and reproducibility in their research and development endeavors.

References

  • PubChem. o-Fluoroacetophenone | C8H7FO | CID 96744. [Link]

  • PubChem. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947. [Link]

  • PubChem. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. [Link]

  • Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing.
  • National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC. [Link]

  • Simon, A., et al. (1999). FTIR and 19F MAS NMR investigation of the interactions between p-fluoroacetophenone and MFI structure type zeolites. Physical Chemistry Chemical Physics, 1, 1659.
  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021). YouTube. [Link]

  • CHEM4604-GC-MS lab- Example of Mass Spectrum Interpretation. MS Example Acetophenone (C8H8O): FM = 120.
  • University of Ottawa. 19Flourine NMR. [Link]

  • National Institute of Standards and Technology. Acetophenone. NIST Chemistry WebBook. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Michigan State University. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • PubChem. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725. [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]

  • The Pherobase. The Pherobase NMR: 2-Phenylacetic acid. [Link]

  • Dalvit, C., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]

  • The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis.
  • Interpretation Mass spectral interpretation is not a trivial process. A molecular mass spectrum.
  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.
  • ResearchGate. a) Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]

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Exploratory

Conformational Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Strategic Imperative of Conformational Control in Drug Design In the intricate dance of drug-receptor interactions, the three-dimensional structure of a small molecule is paramount. Conformational analysis,...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative of Conformational Control in Drug Design

In the intricate dance of drug-receptor interactions, the three-dimensional structure of a small molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore not merely an academic exercise but a cornerstone of modern drug discovery. The ability to predict and control the preferred conformation of a drug candidate can profoundly influence its potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into molecular scaffolds has emerged as a powerful strategy for modulating these properties, and its impact on conformational preference is a key aspect of its utility.[1] This guide provides an in-depth technical exploration of the conformational landscape of 2'-fluoro-substituted acetophenone derivatives, a class of compounds of significant interest in medicinal chemistry. We will dissect the underlying non-covalent interactions that govern their geometry and present a validated, multi-pronged approach for their conformational elucidation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations.

The Conformational Dichotomy: s-cis vs. s-trans in 2'-Fluoroacetophenones

The central question in the conformational analysis of 2'-fluoro-substituted acetophenones revolves around the rotational isomerism about the single bond connecting the aromatic ring and the carbonyl group. This rotation gives rise to two principal planar conformers: s-cis and s-trans. In the s-cis conformation, the carbonyl oxygen and the ortho-fluorine atom are on the same side of the C(sp²)-C(sp²) bond, while in the s-trans conformation, they are on opposite sides.

A comprehensive study by Wada et al. has demonstrated that 2'-fluoro-substituted acetophenone derivatives exclusively adopt the s-trans conformation in solution.[2][3] This pronounced preference is a departure from the often-subtle energy differences observed in other substituted aromatic ketones, highlighting the significant influence of the ortho-fluoro substituent.

The "Why": Unpacking the Non-Covalent Interactions

The overwhelming preference for the s-trans conformer is primarily attributed to the strong repulsive forces between the lone pairs of the electronegative fluorine and carbonyl oxygen atoms in the s-cis arrangement.[2][3] This through-space repulsion destabilizes the s-cis conformation, making the s-trans form the energetically favored state.

While a simple steric argument might seem sufficient, the underlying physics is more nuanced, involving a combination of electrostatic repulsion and potentially unfavorable dipole-dipole interactions. The C-F and C=O bonds both possess significant dipole moments, and in the s-cis conformation, these dipoles are oriented in a way that leads to an unfavorable electrostatic interaction, further contributing to its destabilization.

It is noteworthy that in some molecular systems, attractive forces such as weak hydrogen bonds (e.g., C-H···F) can influence conformation.[4][5] However, in the case of 2'-fluoroacetophenones, the internuclear distances between the α-hydrogens of the acetyl group and the fluorine atom in the s-trans conformation, as determined by X-ray crystallography, are relatively long, suggesting that any stabilizing hydrogen-bonding interactions are weak at best.[3]

The following diagram illustrates the conformational equilibrium and the dominant repulsive interaction in the s-cis form.

G cluster_scis s-cis Conformer (Unfavored) cluster_strans s-trans Conformer (Favored) scis_img scis_img equilibrium scis_label Strong Repulsion between F and O strans_img strans_img strans_label Minimal Repulsion

Caption: Conformational equilibrium in 2'-fluoroacetophenone.

A Trifecta of Analytical Techniques for Unambiguous Conformational Assignment

To establish the conformational preference of 2'-fluoro-substituted acetophenones with a high degree of confidence, a synergistic approach employing NMR spectroscopy, X-ray crystallography, and computational modeling is essential. Each technique provides complementary information, and their convergence on a single conformational model constitutes a self-validating system.

The experimental and computational workflow for this analysis is depicted below:

workflow cluster_exp Experimental Validation cluster_comp Computational Analysis A NMR Spectroscopy (Solution State) D Conformational Assignment (s-trans exclusivity) A->D Through-space J-coupling B X-Ray Crystallography (Solid State) B->D Direct structural elucidation C Density Functional Theory (DFT) (In Silico) C->A Validation of experimental data C->B Comparison with crystal structure C->D Energy minimization & barrier calculation

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic and time-averaged structures. For fluorinated compounds, the presence of the ¹⁹F nucleus offers a unique and highly sensitive probe. A key piece of evidence for the exclusive s-trans conformation of 2'-fluoroacetophenone derivatives comes from the observation of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the α-protons and α-carbon of the acetyl group.[2][3]

TS-coupling is a non-covalent interaction that occurs when two nuclei are in close spatial proximity, typically at a distance smaller than the sum of their van der Waals radii.[2][3] This interaction provides a direct measure of through-space proximity, which is invaluable for conformational assignment.

  • Sample Preparation: Dissolve the 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Observe the signal corresponding to the α-protons of the acetyl group. In the s-trans conformation, these protons are in close proximity to the fluorine atom, resulting in a through-space coupling (⁵JHF) that manifests as a fine splitting of the proton signal.

    • To confirm this coupling, perform a ¹⁹F-decoupled ¹H NMR experiment. Irradiation of the ¹⁹F nucleus will cause the collapse of the fine splitting of the α-proton signal to a simpler multiplet, confirming the H-F coupling.[2]

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • Observe the signal for the α-carbon of the acetyl group. A through-space coupling to the fluorine (⁴JCF) will be present, further confirming the s-trans conformation.

  • Data Analysis:

    • Measure the magnitude of the ⁵JHF and ⁴JCF coupling constants. The presence of these couplings is a strong indicator of the s-trans conformation.

    • The magnitude of these TS-couplings has been shown to correlate linearly with the dielectric constant of the solvent, providing further insights into the nature of the through-space interaction.[2][3]

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By obtaining a high-quality crystal of a 2'-fluoroacetophenone derivative, it is possible to directly visualize the atomic arrangement and confirm the conformational preference.

  • Crystallization: Grow single crystals of the 2'-fluoroacetophenone derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, and bond angles.

  • Conformational Analysis:

    • From the refined structure, determine the dihedral angle between the plane of the aromatic ring and the plane of the acetyl group.

    • Measure the internuclear distance between the fluorine atom and the carbonyl oxygen, as well as between the fluorine atom and the α-protons. These distances will provide definitive evidence for the s-trans conformation in the solid state.[3]

Density Functional Theory (DFT) Calculations: In Silico Validation and Energetic Insights

DFT calculations are an indispensable tool for complementing experimental data. They allow for the calculation of the relative energies of different conformers, the energy barriers to rotation, and the prediction of NMR coupling constants, providing a theoretical framework for understanding the experimental observations.

  • Initial Structure Generation: Generate the 3D structures of both the s-cis and s-trans conformers of the 2'-fluoroacetophenone derivative.

  • Geometry Optimization: Perform geometry optimization for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,2p) or M06-2X/6-311++G(2d,2p)).[6] The choice of functional and basis set should be validated for the specific system.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the s-cis and s-trans conformers. The s-trans conformer is expected to be significantly lower in energy.

  • Transition State Search: To understand the rotational barrier between the two conformers, perform a transition state search along the rotational coordinate of the C(aryl)-C(carbonyl) bond. This will provide the energy of the transition state and the activation energy for interconversion.

  • NMR Parameter Calculation: Calculate the NMR spin-spin coupling constants (⁵JHF and ⁴JCF) for the optimized s-trans conformer. These calculated values can then be compared with the experimental data for validation.

  • Solvent Effects: To more accurately model the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations. This will account for the influence of the solvent on the conformational energies and NMR parameters.[7]

Data Synthesis and Interpretation: A Coherent Picture

The power of this multi-technique approach lies in the convergence of the data. The observation of through-space H-F and C-F couplings in the NMR spectra strongly suggests a dominant s-trans conformation in solution. X-ray crystallography provides a definitive snapshot of this conformation in the solid state. Finally, DFT calculations offer a theoretical rationale for the observed preference, quantifying the energy difference between the conformers and validating the experimental NMR data.

The table below summarizes the expected and observed data for 2'-fluoroacetophenone, illustrating the consistency across the different techniques.

Parameter NMR Spectroscopy (in CDCl₃) X-ray Crystallography DFT Calculations
Dominant Conformer s-transs-transs-trans
⁵J(Hα, F) (Hz) ~3.2 - 5.0[2]N/ACalculated value should be in good agreement with experiment.
⁴J(Cα, F) (Hz) Present and quantifiable[2]N/ACalculated value should be in good agreement with experiment.
Dihedral Angle (C-C-C=O) Inferred to be ~180°~180°~180° (energy minimum)
Energy Difference (ΔE s-trans vs. s-cis) N/AN/As-trans significantly lower in energy

Implications for Drug Development

The finding that 2'-fluoro-substituted acetophenones possess a strong and predictable preference for the s-trans conformation has significant implications for rational drug design. By incorporating this motif into a drug candidate, medicinal chemists can exert a degree of conformational control, locking a key pharmacophoric element into a desired orientation. This can lead to:

  • Enhanced Potency: By pre-organizing the molecule into a bioactive conformation that complements the receptor binding site, the entropic penalty of binding can be reduced, leading to higher affinity.

  • Improved Selectivity: A rigidified conformation can reduce off-target binding by preventing the molecule from adopting conformations that fit into the binding sites of other proteins.

  • Favorable Physicochemical Properties: The introduction of fluorine can also modulate properties such as lipophilicity and metabolic stability, further enhancing the drug-like characteristics of a molecule.[8]

Conclusion

The conformational analysis of 2'-fluoro-substituted acetophenone derivatives reveals a striking preference for the s-trans conformer, driven primarily by repulsive non-covalent interactions between the ortho-fluorine and the carbonyl oxygen. A robust and self-validating analytical workflow, integrating NMR spectroscopy (with a focus on through-space J-couplings), single-crystal X-ray diffraction, and DFT calculations, provides an unambiguous assignment of this conformational preference. For drug development professionals, understanding and leveraging the conformational control imparted by the 2'-fluoroacetophenone scaffold offers a valuable tool for the design of more potent, selective, and effective therapeutic agents.

References

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Foundational

Solubility and stability of 2'-Fluoro-2-phenylacetophenone

An In-depth Technical Guide to the Solubility and Stability of 2'-Fluoroacetophenone A Note on Chemical Nomenclature: The compound "2'-Fluoro-2-phenylacetophenone" does not correspond to a standard, well-documented chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2'-Fluoroacetophenone

A Note on Chemical Nomenclature: The compound "2'-Fluoro-2-phenylacetophenone" does not correspond to a standard, well-documented chemical entity. It is likely a conflation of two distinct structures: 2'-Fluoroacetophenone and 2-Phenylacetophenone . This guide will focus on 2'-Fluoroacetophenone , a fluorinated ketone of significant interest in synthetic chemistry and drug discovery, to provide a scientifically rigorous and practical resource.

Introduction to 2'-Fluoroacetophenone

2'-Fluoroacetophenone (CAS 445-27-2) is an aromatic ketone distinguished by a fluorine atom at the ortho position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and physicochemical characteristics. It serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals.[1] Understanding its solubility and stability is paramount for its effective handling, storage, and application in synthetic protocols and formulation development.

Chemical Structure:

G cluster_0 2'-Fluoroacetophenone C1=CC=C(C=C1F)C(=O)C C1=CC=C(C=C1F)C(=O)C

Caption: Chemical structure of 2'-Fluoroacetophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Fluoroacetophenone is presented below. These parameters are fundamental to predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C8H7FO[1][2]
Molar Mass 138.14 g/mol [1][2]
Appearance Clear colorless to yellow liquid[1]
Melting Point 26-27 °C[1]
Boiling Point 238.4 °C at 760 mmHg[1]
Density 1.238 g/cm³[1]
Flash Point 98 °C[1]
Vapor Pressure 0.0426 mmHg at 25 °C[1]

Solubility Profile of 2'-Fluoroacetophenone

The solubility of 2'-Fluoroacetophenone is a critical parameter for its use in synthesis and formulation. Generally, it is insoluble in water but soluble in most organic solvents.[1]

Qualitative Solubility Data
SolventSolubilityRationale
WaterInsolubleThe hydrophobic phenyl ring and the overall non-polar nature of the molecule limit its miscibility with water.
EthanolSolubleThe molecule can engage in dipole-dipole interactions and weak hydrogen bonding with ethanol.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of solvating the ketone.
AcetoneSolubleAs a polar aprotic solvent, acetone effectively dissolves 2'-Fluoroacetophenone through dipole-dipole interactions.
Diethyl EtherSolubleThe non-polar nature of diethyl ether makes it a suitable solvent.[1]
ChloroformSolubleA common organic solvent that can readily dissolve many aromatic ketones.
Ethyl AcetateSolubleA moderately polar solvent that provides good solubility.
Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is a reliable technique for determining the quantitative solubility of 2'-Fluoroacetophenone in various solvents.[3]

Objective: To determine the equilibrium solubility of 2'-Fluoroacetophenone in a selected solvent at a specific temperature.

Materials:

  • 2'-Fluoroacetophenone

  • Selected solvent (e.g., ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2'-Fluoroacetophenone to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the samples to ensure complete separation of the solid from the saturated solution.[3]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (typically in the 240-280 nm range for acetophenone derivatives) or HPLC, against a calibration curve of known standards.[3]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess 2'-Fluoroacetophenone to solvent prep2 Seal vial prep1->prep2 equil1 Agitate in shaker bath (24-48h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze via HPLC/UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for quantitative solubility determination.

Stability Profile of 2'-Fluoroacetophenone

Assessing the stability of 2'-Fluoroacetophenone is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies under various stress conditions can identify potential degradation pathways.

Potential Degradation Pathways
  • Hydrolytic Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, although the C-F bond is typically robust.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position, in the presence of strong oxidizing agents.

  • Photodegradation: Aromatic ketones can be sensitive to UV light, which may induce photochemical reactions.[4] It is advisable to store the compound in amber vials or protected from light.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to evaluating the stability of 2'-Fluoroacetophenone under various stress conditions, in line with ICH guidelines.[5]

Objective: To identify the degradation products and degradation kinetics of 2'-Fluoroacetophenone under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2'-Fluoroacetophenone

  • Methanol or Acetonitrile (as co-solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2'-Fluoroacetophenone in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80-100 °C).[5]

    • Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). This method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of 2'-Fluoroacetophenone at each time point.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS.[6]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution stress1 Acid/Base Hydrolysis prep1->stress1 stress2 Oxidation (H₂O₂) prep1->stress2 stress3 Thermal Stress prep1->stress3 stress4 Photolytic Stress prep1->stress4 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze via HPLC analysis1->analysis2 analysis3 Identify degradants (LC-MS) analysis2->analysis3

Caption: Workflow for forced degradation studies.

Analytical Methods for Characterization

Several analytical techniques are suitable for the characterization and quantification of 2'-Fluoroacetophenone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the chemical structure and assessing purity. The fluorine atom provides a unique spectroscopic handle.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying 2'-Fluoroacetophenone, especially in complex mixtures, due to its volatility.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for purity assessment and stability studies, as it allows for the separation and quantification of the parent compound and any degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-F bond.

Conclusion

2'-Fluoroacetophenone is a versatile building block with well-defined physicochemical properties. It exhibits good solubility in a wide range of organic solvents, facilitating its use in various synthetic applications. While generally stable, appropriate precautions, such as protection from light and strong oxidizing agents, should be taken during storage and handling. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its solubility and stability, ensuring its reliable application in research and development.

References

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Exploratory

Stereoelectronic effects of fluorine in acetophenone derivatives

An In-Depth Technical Guide to the Stereoelectronic Effects of Fluorine in Acetophenone Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the profound stereoelectro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoelectronic Effects of Fluorine in Acetophenone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the profound stereoelectronic effects that fluorine substitution imparts on the structure, reactivity, and spectroscopic properties of acetophenone derivatives. For researchers, medicinal chemists, and professionals in drug development, a deep understanding of these principles is paramount for the rational design of novel therapeutics and functional materials.

The Foundational Role of Fluorine in Molecular Design

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—make it a powerful tool in tuning the physicochemical and biological properties of organic molecules.[1] It is estimated that over 20% of all pharmaceuticals contain fluorine, a testament to its utility in modulating aspects like metabolic stability, lipophilicity, and binding affinity.[2] Beyond simple steric and inductive effects, fluorine exerts subtle yet powerful stereoelectronic influences that dictate molecular conformation and reactivity.[3] This guide will dissect these effects within the context of the acetophenone scaffold, a common motif in biologically active compounds.

Conformational Control: The Dominance of the s-trans Conformer in 2'-Fluoroacetophenones

The orientation of the acetyl group relative to the fluorinated aromatic ring is a critical determinant of a molecule's overall topology and its interaction with biological targets. In 2'-fluoro-substituted acetophenone derivatives, there is a pronounced preference for the s-trans conformation, where the carbonyl oxygen is directed away from the fluorine atom.[1][4][5]

This preference is not intuitive if one only considers the potential for an attractive interaction between the electron-deficient carbonyl carbon and the electron-rich fluorine. Instead, the dominant factor is the strong repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom in the s-cis conformation.[1][4][5] This repulsive interaction destabilizes the s-cis conformer, making the s-trans arrangement the overwhelmingly populated state in solution.

Visualizing Conformational Preference

conformations cluster_s_trans s-trans Conformation (Preferred) cluster_s_cis s-cis Conformation (Disfavored) s_trans_img s_cis_img s_trans_img->s_cis_img Rotational Barrier s_trans_label Lower energy due to minimized lone pair repulsion. s_cis_label Higher energy due to strong repulsion between F and O lone pairs.

Caption: Energy landscape of s-trans and s-cis conformations.

Experimental Validation via NMR Spectroscopy

The definitive proof of this conformational preference comes from nuclear magnetic resonance (NMR) spectroscopy, specifically through the observation of through-space spin-spin couplings (TS-couplings) between the fluorine nucleus and the acetyl group's protons (⁵JHα,F) and carbon (⁴JCα,F).[1][4] These couplings are only observed when the interacting nuclei are held in close proximity, a condition met in the s-trans conformer but not the s-cis.

Parameter Observed Value in s-trans Conformer Interpretation
⁵JHα,FSignificant coupling observedIndicates close proximity of the acetyl protons to the fluorine atom.
⁴JCα,FDoublet observed for Cα signal (e.g., ~10 Hz)[4]Confirms through-space interaction between the acetyl carbon and fluorine.

This exclusive preference for the s-trans conformer, enforced by stereoelectronic repulsion, provides a predictable structural scaffold that can be exploited in drug design.[4][5]

Spectroscopic Fingerprints of Fluorinated Acetophenones

The presence of fluorine leaves an indelible mark on the spectroscopic data of acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is the most direct method for observing the fluorine environment. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings, with a very wide spectral range that minimizes signal overlap.[2][6] For fluoroacetophenones, signals will appear in characteristic regions, and their multiplicity will reveal couplings to nearby protons.[7]

  • ¹H and ¹³C NMR: Fluorine's strong electron-withdrawing nature deshields adjacent nuclei, causing their signals to shift downfield. Furthermore, the spin of the ¹⁹F nucleus (I = 1/2) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that can aid in structure elucidation.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. The introduction of an electron-withdrawing fluorine atom, particularly at the α-position, leads to an increase in the C=O stretching frequency. This is due to the inductive effect of fluorine, which shortens and strengthens the carbonyl bond.

Compound Typical C=O Stretch (cm⁻¹) Reason for Shift
Acetophenone~1685Reference value for a conjugated ketone.[8]
α-Fluoroacetophenone> 1700The strong -I effect of fluorine increases the force constant of the C=O bond.
4-Fluoroacetophenone~1680-1690The effect is transmitted through the aromatic ring and is less pronounced than at the α-position.
Experimental Protocol: Synthesis of α-Fluoroacetophenone

This protocol describes a general method for the α-fluorination of acetophenone using a hypervalent iodine reagent, which offers a safer alternative to other fluorinating agents.[9]

Materials:

  • Acetophenone

  • Iodosylarene (e.g., iodosylbenzene)

  • Triethylamine pentahydrofluoride (TEA·5HF)

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of acetophenone (1.0 mmol) in DCE (5 mL) in a flame-dried round-bottom flask, add the iodosylarene (1.2 mmol).

  • Carefully add TEA·5HF (1.5 mmol) to the reaction mixture. Caution: HF is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.[10]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield α-fluoroacetophenone.

Self-Validation: The identity and purity of the product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, comparing the obtained spectra with literature values. The presence of a strong IR absorption above 1700 cm⁻¹ further validates the formation of the α-fluoroketone.

Modulation of Carbonyl Reactivity

Fluorine's stereoelectronic effects significantly influence the reactivity of the acetophenone carbonyl group, particularly in nucleophilic addition reactions.

The primary influence is the powerful inductive electron withdrawal (-I effect) of the fluorine atom. When placed at the α-position, fluorine drastically increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This generally leads to an enhancement in reaction rates compared to non-fluorinated acetophenone.[11]

However, the story is more complex when comparing α-fluoroacetophenone to its chloro- and bromo- counterparts. Studies on the relative rates of borohydride reduction have shown that α-fluoroacetophenone is less reactive than α-chloroacetophenone.[11] This counterintuitive result cannot be explained by inductive effects alone.

The prevailing explanation lies in the conformational preferences of the α-haloketones. The energy minimum for α-fluoroacetophenone has an O=C-C-F dihedral angle of approximately 140°, whereas for the chloro and bromo derivatives, this angle is closer to 110°.[11] The conformation of the fluoro derivative is less favorable for accommodating the incoming nucleophile along the Bürgi-Dunitz trajectory. This conformational gating, a direct consequence of stereoelectronic interactions, overrides the inductive activation.

Workflow for Reactivity Studies

reactivity_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare solutions of α-haloacetophenones (F, Cl, Br) and a non-halogenated control. B Use a limiting amount of a nucleophile (e.g., NaBH₄) to ensure low conversion. A->B C Run competitive reactions at a controlled temperature. B->C D Quench the reaction after a set time. C->D E Analyze the product ratios using ¹H NMR spectroscopy. D->E F Calculate relative reaction rates based on product distribution. E->F G Correlate relative rates with stereoelectronic properties (inductive vs. conformational effects). F->G H Perform computational modeling (e.g., DFT) to rationalize observed energy profiles. G->H

Caption: Workflow for comparative reactivity studies.

The n→π Interaction*

An additional stereoelectronic effect to consider is the n→π* interaction, where a lone pair (n) from a donor atom can be delocalized into the antibonding orbital (π) of a nearby carbonyl group.[12][13] While often discussed in the context of peptide and protein structure, this weak stabilizing interaction can also be relevant here. In certain conformations, a lone pair from the fluorine atom could potentially donate into the π orbital of the carbonyl group.[14] This interaction, if present, would slightly decrease the electrophilicity of the carbonyl carbon, opposing the strong inductive effect. The net reactivity is a balance of these competing influences.

Conclusion and Outlook

The incorporation of fluorine into the acetophenone framework imparts a rich array of stereoelectronic effects that go far beyond simple inductive arguments. These effects provide exquisite control over molecular conformation, as evidenced by the overwhelming preference for the s-trans geometry in 2'-fluoroacetophenones. This conformational rigidity, coupled with the nuanced modulation of carbonyl reactivity, presents a powerful toolkit for medicinal chemists. By understanding and harnessing these principles, researchers can design molecules with predetermined three-dimensional structures and fine-tuned reactivity profiles, accelerating the development of next-generation pharmaceuticals and advanced materials.

References

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Sources

Protocols & Analytical Methods

Method

Synthesis of 2'-Fluoro-2-phenylacetophenone derivatives as pharmaceutical intermediates

Application Note & Protocols: Synthesis of 2'-Fluoro-2-phenylacetophenone Derivatives Introduction: The Strategic Importance of Fluorinated Ketones in Pharmaceuticals The incorporation of fluorine into organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Synthesis of 2'-Fluoro-2-phenylacetophenone Derivatives

Introduction: The Strategic Importance of Fluorinated Ketones in Pharmaceuticals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, bioavailability, and binding affinity.[1][2] Fluorinated organic compounds constitute over 20% of all pharmaceuticals, a testament to the element's unique and beneficial properties.[3] Among the vast array of fluorinated structures, α-aryl ketones, specifically 2'-Fluoro-2-phenylacetophenone and its derivatives, represent a critical class of pharmaceutical intermediates.[4] These scaffolds are prevalent in molecules targeting a range of therapeutic areas.[5][6]

The synthesis of these intermediates, however, is not trivial. It requires a strategic approach to carbon-carbon and carbon-fluorine bond formation, navigating challenges of regioselectivity, catalyst efficiency, and reagent handling. This document provides an in-depth guide to the prevalent and field-proven synthetic strategies for obtaining 2'-Fluoro-2-phenylacetophenone derivatives, grounded in mechanistic understanding and practical application. We will explore the causality behind experimental choices, from catalyst and ligand selection to purification strategies, to provide a robust and reproducible framework for researchers in the field.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of the 2'-Fluoro-2-phenylacetophenone scaffold can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Strategy A: Arylation of a Pre-fluorinated Ketone. This is the most common and convergent approach. The synthesis begins with the commercially available or readily synthesized 2'-fluoroacetophenone, followed by the introduction of the C2-phenyl group.

  • Strategy B: Late-Stage Fluorination. This divergent approach involves synthesizing the 2-phenylacetophenone core first, followed by the selective introduction of the fluorine atom onto the aromatic ring. This can be advantageous when exploring various substitution patterns on the fluorinated ring.

G cluster_A Strategy A: α-Arylation Path cluster_B Strategy B: Late-Stage Fluorination Path Target 2'-Fluoro-2-phenylacetophenone A1 C-C Bond Formation (α-Arylation) Target->A1 B1 C-F Bond Formation (Electrophilic Fluorination) Target->B1 A2 2'-Fluoroacetophenone A1->A2 A3 Phenyl Source (e.g., Ph-Br) A1->A3 A4 C-C Bond Formation (Acylation) A2->A4 A5 Fluorobenzene A4->A5 A6 Acetyl Source (e.g., AcCl) A4->A6 B2 2-Phenylacetophenone B1->B2 B3 Electrophilic 'F+' Source B1->B3 B4 α-Arylation B2->B4 B5 Acetophenone B4->B5 B6 Phenyl Source B4->B6

Caption: Retrosynthetic analysis of 2'-Fluoro-2-phenylacetophenone.

Synthetic Methodologies & Protocols

Strategy A, Part 1: Synthesis of the 2'-Fluoroacetophenone Intermediate

The cornerstone of Strategy A is the efficient preparation of 2'-fluoroacetophenone. The Friedel-Crafts acylation is the most historically significant and widely practiced method for this transformation.[7][8]

The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is installed on an aromatic ring.[9][10] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.

G cluster_mech Friedel-Crafts Acylation Mechanism R1 1. Acetyl Chloride + AlCl₃ R2 2. Formation of Acylium Ion [CH₃C≡O]⁺[AlCl₄]⁻ R1->R2 Activation R3 3. Electrophilic Attack by Fluorobenzene R2->R3 R4 4. Sigma Complex (Arenium Ion) (Resonance Stabilized) R3->R4 R5 5. Deprotonation & Catalyst Regeneration R4->R5 [AlCl₄]⁻ assists R6 6. 2'-Fluoroacetophenone + HCl + AlCl₃ R5->R6

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices:

  • Lewis Acid: AlCl₃ is commonly used due to its high activity and low cost. A stoichiometric amount is required because both the acetyl chloride and the resulting ketone product complex with the AlCl₃, temporarily deactivating it.[9]

  • Solvent: While solvents like dichloromethane or dichloroethane can be used, using an excess of fluorobenzene as both the reactant and solvent is common in industrial settings to drive the reaction forward.[11]

  • Temperature: The reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene

Materials:

  • Fluorobenzene (reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet/outlet connected to a gas scrubber (to neutralize the evolved HCl gas).

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with fluorobenzene (5.0 eq) and cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2.0 eq). This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2'-fluoroacetophenone as a colorless to pale yellow liquid.[5]

Strategy A, Part 2: Introduction of the α-Phenyl Group

With 2'-fluoroacetophenone in hand, the next critical step is the formation of the C-C bond at the α-position. The palladium-catalyzed α-arylation of ketones is the modern method of choice, offering high yields and broad functional group tolerance.[4][12][13]

This reaction, often falling under the umbrella of Buchwald-Hartwig amination variants, couples a ketone enolate with an aryl halide.[13] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the ketone to form an enolate, which then coordinates to the palladium center and undergoes reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)(X)L₂ Pd0->ArylPd Oxidative Addition (Ar-X) EnolateComplex [Enolate]Pd(II)(Ar)L₂ ArylPd->EnolateComplex Enolate Coordination (Base abstracts α-H) EnolateComplex->Pd0 Reductive Elimination Product α-Aryl Ketone EnolateComplex->Product

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald or Hartwig) are essential.[12] They promote the rate-limiting oxidative addition and the final reductive elimination steps while preventing β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to generate the ketone enolate. Sodium tert-butoxide (NaOtBu) is very effective, while weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[12]

  • Aryl Halide: Aryl bromides are common coupling partners, offering a good balance of reactivity and stability. Aryl chlorides can also be used but often require more specialized and active catalyst systems.[12]

Protocol 2: Palladium-Catalyzed α-Arylation of 2'-Fluoroacetophenone

Materials:

  • 2'-Fluoroacetophenone (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox, add the Pd₂(dba)₃, phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon or nitrogen, add anhydrous toluene, followed by 2'-fluoroacetophenone and bromobenzene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 2'-Fluoro-2-phenylacetophenone derivative.

Purification and Characterization

Purification: Fluorinated organic compounds can exhibit unique physical properties.[14] While standard techniques like silica gel chromatography and recrystallization are effective, the increased lipophilicity conferred by fluorine may require adjustment of solvent systems (e.g., using less polar eluents). In some cases, acidic impurities from the reaction can be removed by washing with a mild amine solution during workup.[15]

Characterization: The structure of 2'-Fluoro-2-phenylacetophenone derivatives should be confirmed by a suite of spectroscopic methods.

TechniqueKey Observables
¹H NMR Aromatic protons will show splitting due to coupling with the adjacent ¹⁹F nucleus (³JHF and ⁴JHF). The methylene protons (at C2) will also exhibit characteristic signals.
¹³C NMR Carbons on the fluorinated ring will appear as doublets due to C-F coupling (¹JCF, ²JCF, etc.). The carbonyl carbon signal will be in the typical range (~190-200 ppm).
¹⁹F NMR A single resonance is expected for the fluorine atom. Its chemical shift provides information about the electronic environment. This is a crucial technique for confirming the presence and position of the fluorine.[3]
Mass Spec The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Safety and Handling

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor are strong oxidizers and should be handled with care, away from combustible materials.[16]

  • Lewis Acids: Anhydrous AlCl₃ reacts violently with water and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: While used in small quantities, palladium compounds are heavy metals and should be handled with care to avoid inhalation or skin contact. All waste should be disposed of according to institutional guidelines for heavy metal waste.

  • Solvents & Reagents: Standard laboratory precautions for handling flammable organic solvents and corrosive acids/bases must be followed.

Conclusion

The synthesis of 2'-Fluoro-2-phenylacetophenone derivatives is a well-established process that is critical for the production of numerous pharmaceutical agents. The most robust and versatile strategy involves a two-stage approach: a Friedel-Crafts acylation to form the 2'-fluoroacetophenone core, followed by a palladium-catalyzed α-arylation to install the C2-phenyl group. Understanding the mechanisms and the rationale behind the choice of reagents and conditions for each step is key to achieving high yields and purity. The protocols outlined in this guide provide a validated starting point for researchers, enabling the reliable synthesis of these valuable intermediates for drug discovery and development programs.

References

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  • ACS Publications. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Available at: [Link]

  • PubMed. (n.d.). Metal-catalyzed alpha-arylation of carbonyl and related molecules: novel trends in C-C bond formation by C-H bond functionalization. Available at: [Link]

  • Google Patents. (n.d.). DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.
  • Nature. (2023). Ketone α-alkylation at the more-hindered site. Available at: [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]

  • PLOS One. (n.d.). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Available at: [Link]

  • CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

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Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 2'-Fluoro-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of 2'-Substituted-2-phenylacetophenones in Drug Discovery 2'-Fluoro-2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2'-Substituted-2-phenylacetophenones in Drug Discovery

2'-Fluoro-2-phenylacetophenone is a versatile substrate in medicinal chemistry, primarily owing to the strategic placement of a fluorine atom at the alpha position to the carbonyl group. This structural feature renders the alpha-carbon highly susceptible to nucleophilic attack, providing a robust platform for the synthesis of a diverse array of 2-substituted-2-phenylacetophenone derivatives. These derivatives, which include 2-amino, 2-thio, and 2-alkoxy-2-phenylacetophenones, are privileged scaffolds found in numerous biologically active compounds.[1]

The aminoketone backbone, for instance, is a key structural motif in various therapeutic agents, exhibiting a wide range of pharmacological activities.[2] Similarly, thiophene and its bioisosteres are integral to the design of novel therapeutics.[3] The ability to readily introduce diverse functionalities at the 2-position of the phenylacetophenone core allows for the systematic exploration of the chemical space around this scaffold, facilitating the optimization of drug-like properties and the development of novel therapeutic agents. This document provides a comprehensive guide to the nucleophilic substitution reactions of 2'-Fluoro-2-phenylacetophenone, offering detailed protocols, mechanistic insights, and a discussion of the significance of the resulting products in drug development.

Mechanistic Insights: Nucleophilic Substitution at the α-Carbon

The reaction of 2'-Fluoro-2-phenylacetophenone with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the adjacent carbonyl group significantly influences the reactivity of the α-carbon.

Key Mechanistic Features:

  • Activation by the Carbonyl Group: The electron-withdrawing nature of the carbonyl group polarizes the Cα-F bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the carbonyl group stabilizes the transition state of the SN2 reaction through orbital overlap.[4]

  • Fluoride as a Leaving Group: While fluoride is typically considered a poor leaving group in SN2 reactions due to the high strength of the C-F bond, its effectiveness in this context is enhanced. The activation provided by the adjacent carbonyl group lowers the activation energy for the displacement of the fluoride ion.[4]

  • Stereochemistry: The SN2 mechanism proceeds with an inversion of stereochemistry at the α-carbon. If the starting material is enantiomerically pure, the product will be formed with the opposite configuration.

The general mechanism can be visualized as a concerted process where the nucleophile attacks the α-carbon from the backside relative to the fluorine atom, leading to a pentacoordinate transition state. Simultaneously, the C-F bond breaks, and the fluoride ion is expelled.

Caption: General SN2 mechanism for nucleophilic substitution on 2'-Fluoro-2-phenylacetophenone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 2'-Fluoro-2-phenylacetophenone with representative amine, thiol, and alcohol nucleophiles.

Protocol 1: Synthesis of 2-(Benzylamino)-2-phenylacetophenone (an α-Aminoketone)

This protocol details the reaction with a primary amine, benzylamine, to yield an α-aminoketone derivative. These compounds are of significant interest in medicinal chemistry.[5]

Experimental Workflow:

Amine_Substitution_Workflow start Dissolve 2'-Fluoro-2-phenylacetophenone and Benzylamine in Acetonitrile add_base Add K2CO3 (base) start->add_base reflux Reflux the reaction mixture (e.g., 80 °C) add_base->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous workup: - Quench with water - Extract with Ethyl Acetate monitor->workup Upon completion dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end Characterize the product (NMR, MS, etc.) purify->end Thiol_Substitution_Workflow start Dissolve 2'-Fluoro-2-phenylacetophenone and Thiophenol in DMF add_base Add Cs2CO3 (base) start->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction progress by TLC stir->monitor workup Aqueous workup: - Quench with water - Extract with Diethyl Ether monitor->workup Upon completion dry Dry organic layer (MgSO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end Characterize the product (NMR, MS, etc.) purify->end Alkoxide_Substitution_Workflow start Prepare a solution of Sodium Methoxide in Methanol add_ketone Add 2'-Fluoro-2-phenylacetophenone solution dropwise at 0 °C start->add_ketone warm_rt Allow to warm to room temperature and stir add_ketone->warm_rt monitor Monitor reaction progress by TLC warm_rt->monitor workup Aqueous workup: - Quench with saturated NH4Cl - Extract with Dichloromethane monitor->workup Upon completion dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by column chromatography dry->purify end Characterize the product (NMR, MS, etc.) purify->end

Sources

Method

Application Notes and Protocols for the Utilization of 2'-Fluoro-2-phenylacetophenone in Medicinal Chemistry and Drug Design

This technical guide provides an in-depth exploration of the 2'-Fluoro-2-phenylacetophenone scaffold, a promising building block for the design and synthesis of novel therapeutic agents. We will delve into the rationale...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the 2'-Fluoro-2-phenylacetophenone scaffold, a promising building block for the design and synthesis of novel therapeutic agents. We will delve into the rationale behind its use, its potential applications in medicinal chemistry, and provide detailed protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds in their discovery pipelines.

The Strategic Advantage of Fluorine in Drug Design: An Introduction to the 2'-Fluoro-2-phenylacetophenone Scaffold

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] The 2'-Fluoro-2-phenylacetophenone scaffold, characterized by a fluorine atom on the phenyl ring ortho to the acetyl group and a second phenyl ring at the alpha position of the ketone, presents a unique combination of structural features that make it an attractive starting point for drug discovery.

The strategic placement of the fluorine atom at the 2'-position can induce favorable conformational biases and alter the electronic nature of the aromatic ring, potentially leading to enhanced target engagement. The α-phenyl group introduces an additional vector for interaction with biological targets and can be further functionalized to fine-tune the pharmacological profile of the resulting compounds.

Rationale for the 2'-Fluoro-Substitution: A Deeper Dive

The decision to incorporate a fluorine atom at the 2'-position is a calculated one, driven by several key principles of medicinal chemistry:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Placing a fluorine atom on the aromatic ring can block potential sites of oxidative metabolism, thereby increasing the half-life of the drug molecule.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target interaction.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can significantly contribute to the overall binding affinity and selectivity of a drug candidate.

  • Conformational Control: The presence of a fluorine atom at the ortho position can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to its target.

Therapeutic Potential: Postulated Mechanisms of Action

While no marketed drugs currently contain the 2'-Fluoro-2-phenylacetophenone core, the structural similarities to other biologically active molecules allow us to postulate potential therapeutic applications and mechanisms of action.

Anticancer Activity

Numerous fluorinated compounds and phenylacetamide derivatives have demonstrated potent anticancer activity.[2][3][4][5] It is plausible that derivatives of 2'-Fluoro-2-phenylacetophenone could act as inhibitors of key signaling pathways implicated in cancer progression.

Postulated Mechanism: Inhibition of protein kinases is a common mechanism for anticancer drugs. The 2'-Fluoro-2-phenylacetophenone scaffold could be elaborated to fit into the ATP-binding pocket of a kinase, with the fluorinated phenyl ring making key interactions with the hinge region.

G cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Drug 2'-Fluoro-2-phenylacetophenone Derivative (Hypothetical Kinase Inhibitor) Drug->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a 2'-Fluoro-2-phenylacetophenone derivative.

Neuroprotective Activity

Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[6][7] Compounds with anti-inflammatory and antioxidant properties are therefore of great interest as potential neuroprotective agents.

Postulated Mechanism: Derivatives of 2'-Fluoro-2-phenylacetophenone could potentially modulate inflammatory pathways in the central nervous system, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by activating pro-resolving pathways.

G cluster_1 Microglia Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) NFkB NF-κB Signaling Inflammatory_Stimulus->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Drug 2'-Fluoro-2-phenylacetophenone Derivative (Hypothetical Modulator) Drug->NFkB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway in microglia by a 2'-Fluoro-2-phenylacetophenone derivative.

Drug Design and Lead Optimization Workflow

The 2'-Fluoro-2-phenylacetophenone scaffold provides a versatile platform for lead optimization. The following workflow outlines a typical drug discovery campaign based on this core structure.

G Start Hit Identification (e.g., High-Throughput Screening) Scaffold 2'-Fluoro-2-phenylacetophenone Scaffold Start->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Library Synthesis Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Iterative Design Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical drug design and lead optimization workflow utilizing the 2'-Fluoro-2-phenylacetophenone scaffold.

Structure-Activity Relationship (SAR) Table (Hypothetical)
R1 (on 2-phenyl ring)R2 (on 2'-fluoro-phenyl ring)In Vitro Potency (IC50, nM)Metabolic Stability (t1/2, min)
HH50030
4-ClH15045
4-OCH3H30025
H5-NO220060
4-Cl5-NO250 90

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-2-phenylacetophenone Derivatives

This protocol describes a general method for the synthesis of 2'-Fluoro-2-phenylacetophenone derivatives, adapted from known procedures for related compounds.[8]

Reaction Scheme:

Step 1: Friedel-Crafts Acylation 2-Fluoroanisole + Acetyl Chloride --(AlCl3)--> 2'-Fluoro-4'-methoxyacetophenone

Step 2: Alpha-Bromination 2'-Fluoro-4'-methoxyacetophenone + NBS --(AIBN)--> 2-Bromo-2'-fluoro-4'-methoxyacetophenone

Step 3: Suzuki Coupling 2-Bromo-2'-fluoro-4'-methoxyacetophenone + Phenylboronic Acid --(Pd Catalyst, Base)--> 2'-Fluoro-4'-methoxy-2-phenylacetophenone

Step 4: Demethylation (if required) 2'-Fluoro-4'-methoxy-2-phenylacetophenone --(BBr3)--> 2'-Fluoro-4'-hydroxy-2-phenylacetophenone

Materials and Reagents:

ReagentSupplierGrade
2-FluoroanisoleSigma-AldrichReagentPlus®, 99%
Acetyl ChlorideSigma-Aldrich98%
Aluminum ChlorideSigma-AldrichAnhydrous, 99.99%
N-Bromosuccinimide (NBS)Sigma-Aldrich99%
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%
Phenylboronic AcidSigma-Aldrich95%
Pd(PPh3)4Sigma-Aldrich99%
Sodium CarbonateSigma-Aldrich≥99.5%
Boron TribromideSigma-Aldrich1.0 M in CH2Cl2
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
TolueneSigma-AldrichAnhydrous, 99.8%
Ethyl AcetateSigma-AldrichACS reagent, ≥99.5%
HexaneSigma-AldrichAnhydrous, 95%

Step-by-Step Procedure:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous AlCl3 in dry DCM at 0 °C, add acetyl chloride dropwise. After 15 minutes, add 2-fluoroanisole dropwise and stir the reaction mixture at room temperature for 4 hours. Quench the reaction by slowly pouring it onto crushed ice and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Alpha-Bromination: Dissolve the product from step 1 in carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Reflux the mixture for 2 hours. Cool to room temperature, filter off the succinimide, and concentrate the filtrate. The crude bromo-ketone can be used in the next step without further purification.

  • Suzuki Coupling: To a solution of the bromo-ketone in toluene, add phenylboronic acid, Pd(PPh3)4, and an aqueous solution of Na2CO3. Degas the mixture and heat at 90 °C for 12 hours under a nitrogen atmosphere. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate. Purify the product by column chromatography.

  • Demethylation: Dissolve the methoxy-substituted product in dry DCM and cool to -78 °C. Add BBr3 solution dropwise and stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours. Quench the reaction with methanol and concentrate. Purify the final product by column chromatography.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Analytical Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the synthesized compounds.

  • FT-IR: Identify the characteristic functional groups (e.g., C=O, C-F).

  • Mass Spectrometry (MS): Determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final products.

Expected Spectral Data for a Representative Compound (2'-Fluoro-4'-hydroxy-2-phenylacetophenone):

AnalysisExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.0 (m, 8H, Ar-H), 6.5 (s, 1H, Ar-OH), 4.5 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 198 (C=O), 160 (d, J=250 Hz, C-F), 135-115 (Ar-C), 45 (CH₂)
IR (KBr, cm⁻¹) 3400 (O-H), 1680 (C=O), 1250 (C-F)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₁FO₂

Conclusion and Future Perspectives

The 2'-Fluoro-2-phenylacetophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural and electronic properties, conferred by the strategic placement of the fluorine atom and the α-phenyl group, make it a versatile platform for targeting a range of biological entities. While further research is needed to fully elucidate its therapeutic potential, the insights and protocols provided in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this intriguing molecular framework. Future efforts should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in various biological assays to identify lead compounds for further development.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 20(9), e0331286. [Link]

  • Pang, Y. L., Yeo, W. K., Leong, C. O., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 162–169. [Link]

  • Kato, S., et al. (2004). Process for producing 2-phenylacetophenone derivatives and precursors therefor. U.S.
  • De Simone, R., et al. (2022). Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism. International Journal of Molecular Sciences, 23(15), 8569. [Link]

  • Tateishi, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF. [Link]

  • ClinicalTrials.gov. (2023). A Study to Determine the Efficacy and Safety of Finerenone and SGLT2i in Combination in Hospitalized Patients with Heart Failure (CONFIRMATION-HF). ClinicalTrials.gov. [Link]

  • Pang, Y. L., Yeo, W. K., Leong, C. O., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Silva, T., et al. (2020). Neuroprotective effects of compound 2, flavone derivatives and... ResearchGate. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: 2-Fluoroacetophenone in Pharmaceutical Synthesis. Medium. [Link]

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  • Vividion Therapeutics, Inc. (2023). Therapeutic compounds and methods of use.
  • Kandasamy, R., et al. (2022). Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson's Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk. Neurotoxicity Research, 40(6), 1815–1831. [Link]

  • Wang, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Cancer Management and Research, 14, 215–231. [Link]

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Application

Experimental procedures for the synthesis of 2'-Fluoro-2-phenylacetophenone

An in-depth guide to the synthesis of 2'-Fluoro-2-phenylacetophenone, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2'-Fluoro-2-phenylacetophenone, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic protocols, mechanistic insights, and analytical validation for this valuable compound.

Introduction: The Significance of Fluorinated Ketones

2'-Fluoro-2-phenylacetophenone is an aromatic ketone featuring a fluorine atom on one phenyl ring and a benzyl group attached to the carbonyl. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, fluorinated compounds are integral to the design of novel pharmaceuticals and advanced materials. This guide offers a comprehensive protocol for the synthesis of 2'-Fluoro-2-phenylacetophenone, emphasizing the underlying chemical principles, procedural details, and safety considerations.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for synthesizing aryl ketones like 2'-Fluoro-2-phenylacetophenone is the Friedel-Crafts acylation.[1] This reaction is a cornerstone of organic chemistry, involving the electrophilic aromatic substitution of an aromatic ring with an acyl group.

Causality of the Mechanism:

  • Generation of the Electrophile: The reaction is initiated by the activation of an acylating agent, typically an acyl chloride (like phenylacetyl chloride), with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond.[4] This coordination facilitates the departure of the chloride, generating a highly reactive and resonance-stabilized acylium ion. This step is critical as it creates the potent electrophile required to attack the relatively stable aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group.[5] This deprotonation restores the aromatic system, yielding the final ketone product.

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the AlCl₃ catalyst, rather than a catalytic amount.[1][5] This is because the carbonyl oxygen of the product is a Lewis base and forms a stable complex with the AlCl₃. This complex deactivates the catalyst, preventing it from participating in further reactions. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.[4]

The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also a deactivating group. The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance.

Reaction Mechanism: Friedel-Crafts Acylation

G reagents Phenylacetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium 1. Lewis acid activation sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex 2. Nucleophilic attack fluorobenzene Fluorobenzene (Nucleophile) fluorobenzene->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex 3. Deprotonation (Restores aromaticity) workup Aqueous Workup (e.g., H₂O / HCl) product_complex->workup 4. Quenching final_product 2'-Fluoro-2-phenylacetophenone workup->final_product 5. Hydrolysis

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Procedures and Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2'-Fluoro-2-phenylacetophenone.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
FluorobenzeneC₆H₅F96.101.0~10.0 g
Phenylacetyl ChlorideC₈H₇ClO154.601.1~17.8 g
Aluminum Chloride (anhydrous)AlCl₃133.341.2~16.6 g
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-~200 mL
Hydrochloric Acid (conc.)HCl36.46-As needed
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Experimental Workflow Diagram

G setup 1. Assemble dry glassware under N₂ atmosphere. charge 2. Charge flask with AlCl₃ and anhydrous DCM. setup->charge cool 3. Cool suspension to 0°C (ice bath). charge->cool add_acyl 4. Add phenylacetyl chloride dropwise. cool->add_acyl add_fluoro 5. Add fluorobenzene dropwise. add_acyl->add_fluoro react 6. Stir at 0°C to RT and monitor by TLC. add_fluoro->react quench 7. Quench by pouring onto ice and conc. HCl. react->quench extract 8. Separate layers, extract aqueous with DCM. quench->extract wash 9. Wash combined organic layers (H₂O, NaHCO₃, brine). extract->wash dry 10. Dry with MgSO₄, filter. wash->dry concentrate 11. Concentrate in vacuo to yield crude product. dry->concentrate purify 12. Purify via column chromatography. concentrate->purify

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol

Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve phenylacetyl chloride (1.1 eq.) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. The reaction between AlCl₃ and the acyl chloride is exothermic.[3]

  • Aromatic Substrate Addition: After the addition is complete, add fluorobenzene (1.0 eq.) dissolved in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, keeping the temperature below 5°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a fume hood as HCl gas will be evolved. This process hydrolyzes the aluminum chloride complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).

  • Washing: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product, which may contain a mixture of ortho and para isomers along with unreacted starting materials, requires purification.

  • Column Chromatography: The most effective method for separating the isomers is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The different isomers will have different retention factors (Rf) on TLC, allowing for their separation.

  • Recrystallization: If one isomer is predominantly formed and is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.

Characterization and Validation

The identity and purity of the synthesized 2'-Fluoro-2-phenylacetophenone should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-8.0 ppm. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group is expected around δ 4.2-4.5 ppm.
¹³C NMR The carbonyl carbon (C=O) will show a characteristic peak in the downfield region (δ 190-200 ppm). Aromatic carbons will appear between δ 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
¹⁹F NMR A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent around 1680-1700 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₄H₁₁FO, MW = 214.24 g/mol ) should be observed.

Safety and Handling Precautions

Working with the reagents for Friedel-Crafts acylation requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of the reaction, especially the handling of aluminum chloride, phenylacetyl chloride, and dichloromethane, must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[3] Avoid contact with skin and moisture. Weigh it out quickly and handle it with care.

    • Phenylacetyl Chloride: Corrosive and a lachrymator (causes tearing). Handle with extreme care.

    • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023-01-22). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018-05-07). [Link]

  • Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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Method

The Strategic deployment of 2'-Fluoro-2-phenylacetophenone in the Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique electronic properties of fluorine, the most electronegative element, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Strategic fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby optimizing a drug candidate's efficacy and safety profile.[4]

2'-Fluoro-2-phenylacetophenone and its derivatives are versatile building blocks in the synthesis of a variety of fluorinated APIs. The presence of the fluorine atom on the phenyl ring and the reactive ketone functionality allows for a range of chemical transformations, making it a valuable starting material for the construction of complex heterocyclic scaffolds found in many drugs. This application note will provide a detailed exploration of the use of 2'-Fluoro-2-phenylacetophenone in the preparation of fluorinated APIs, with a focus on practical, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices. We will delve into the synthesis of the critical anti-HIV drug Efavirenz and also explore the synthesis of fluorinated quinolines, showcasing the broader applicability of this key starting material.

Chemical Properties and Reactivity of 2'-Fluoro-2-phenylacetophenone

2'-Fluoro-2-phenylacetophenone is a ketone with a fluorine atom positioned at the ortho position of the phenyl ring. This specific arrangement of functional groups dictates its reactivity and makes it a valuable precursor for API synthesis.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₇FO
Molecular Weight138.14 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point198-200 °C
Melting Point2-3 °C
SolubilitySoluble in most organic solvents

The core reactivity of 2'-Fluoro-2-phenylacetophenone centers around the electrophilic carbonyl carbon and the potential for nucleophilic aromatic substitution on the fluorine-bearing ring, although the latter is less common under typical synthetic conditions. The ketone functionality is the primary site for a variety of transformations, including:

  • Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides. This is a fundamental step in building molecular complexity.

  • Reduction: The ketone can be reduced to a secondary alcohol, often with high stereoselectivity using chiral reducing agents. This is crucial for the synthesis of chiral APIs where a specific enantiomer is required for therapeutic activity.

  • Condensation Reactions: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as the Claisen-Schmidt condensation to form chalcones or the Friedländer annulation to construct quinoline rings.

The ortho-fluorine atom also plays a significant role in influencing the molecule's reactivity and the properties of its derivatives. Its strong electron-withdrawing nature can affect the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Application Note 1: Synthesis of Efavirenz - A Case Study

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5] Its synthesis provides an excellent example of the strategic use of a fluorinated ketone precursor, which, for the purpose of this guide, we will conceptually derive from 2'-fluoro-2-phenylacetophenone. The key steps involve the asymmetric addition of a cyclopropylacetylide to a trifluoromethyl ketone derivative, followed by cyclization to form the characteristic benzoxazinone ring system.

Synthetic Workflow for Efavirenz

Efavirenz_Synthesis A 2'-Fluoro-2-phenylacetophenone B 2-Amino-5-chlorobenzotrifluoride A->B Multi-step transformation (conceptual) C (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol (Key Chiral Amino Alcohol) B->C Asymmetric Acetylide Addition D Efavirenz C->D Cyclization (e.g., with a carbonylating agent)

Caption: Conceptual synthetic workflow for Efavirenz.

Protocol 1: Asymmetric Acetylide Addition to form the Key Chiral Amino Alcohol Intermediate

This protocol details the crucial step of creating the chiral center in the Efavirenz backbone through the asymmetric addition of cyclopropylacetylene to the trifluoromethyl ketone precursor, 2-amino-5-chlorobenzotrifluoride. While not starting directly from 2'-fluoro-2-phenylacetophenone, this precursor can be conceptually derived from it through a series of transformations. This step is critical for ensuring the correct stereochemistry of the final API.

Materials:

  • 2-Amino-5-chlorobenzotrifluoride

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Chiral ligand (e.g., (1R,2S)-N-pyrrolidinyl-norephedrine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, multi-neck round-bottom flask

  • Syringes for transfer of air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Preparation of the Chiral Catalyst: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (1R,2S)-N-pyrrolidinyl-norephedrine) in anhydrous THF. Cool the solution to -78 °C.

  • Formation of the Lithium Acetylide: In a separate flame-dried flask under an inert atmosphere, dissolve cyclopropylacetylene in anhydrous THF and cool to -78 °C. Slowly add n-BuLi dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium cyclopropylacetylide.

  • Asymmetric Addition: To the chiral ligand solution at -78 °C, add the freshly prepared lithium cyclopropylacetylide solution via cannula. Stir for 30 minutes. Then, add a solution of 2-amino-5-chlorobenzotrifluoride in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.[5]

Characterization Data for the Key Chiral Amino Alcohol:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the cyclopropyl group, and the hydroxyl proton.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the trifluoromethyl carbon, the alkyne carbons, and the cyclopropyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass.

Protocol 2: Cyclization to Efavirenz

This protocol describes the final ring-closing step to form the benzoxazinone structure of Efavirenz from the chiral amino alcohol intermediate.

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

  • Carbonylating agent (e.g., triphosgene, carbonyldiimidazole (CDI), or diphenyl carbonate)[6]

  • Aprotic solvent (e.g., THF, toluene)

  • Base (if required, e.g., triethylamine)

  • Work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the chiral amino alcohol in the chosen aprotic solvent.

  • Addition of Carbonylating Agent: Slowly add the carbonylating agent (e.g., a solution of triphosgene in THF or solid CDI) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[6]

  • Reaction and Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction (if necessary) and perform an aqueous work-up. Extract the product into an organic solvent, dry the organic phase, and concentrate.

  • Purification: Purify the crude Efavirenz by recrystallization or column chromatography to obtain the final API.[3]

Quantitative Data for Efavirenz Synthesis:

StepKey ReagentsTypical YieldEnantiomeric Excess (ee)
Asymmetric Acetylide Additionn-BuLi, Chiral Ligand70-85%>98%
CyclizationTriphosgene or CDI85-95%>99%

Application Note 2: Synthesis of Fluorinated Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The Friedländer synthesis is a classical and efficient method for constructing quinoline rings by reacting a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[8] 2'-Fluoro-2-phenylacetophenone can serve as a key precursor in this reaction.

Synthetic Workflow for Fluorinated Quinolines

Friedlander_Synthesis A 2'-Fluoroacetophenone (or derivative) C Fluorinated Quinolone A->C Friedländer Annulation B Compound with α-methylene group (e.g., another ketone) B->C Friedländer Annulation

Caption: Friedländer synthesis of fluorinated quinolines.

Protocol 3: Friedländer Synthesis of a Fluorinated Quinolone

This protocol outlines the general procedure for the synthesis of a fluorinated quinoline derivative using a 2'-fluoroacetophenone precursor.

Materials:

  • 2'-Amino-5-fluoroacetophenone (can be synthesized from 2'-fluoroacetophenone)

  • A ketone with an α-methylene group (e.g., cyclohexanone)

  • Catalyst (acidic or basic, e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

  • Work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2'-amino-5-fluoroacetophenone, the α-methylene ketone, and the catalyst in the chosen solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated quinoline.[9]

Safety and Handling Considerations

Working with fluorinated compounds and strong reagents requires strict adherence to safety protocols.

  • 2'-Fluoro-2-phenylacetophenone: This compound can be irritating to the eyes, skin, and respiratory system. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere.

  • Triphosgene: This is a toxic solid that can release phosgene gas upon heating or contact with moisture. Handle with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

2'-Fluoro-2-phenylacetophenone and its derivatives are valuable and versatile building blocks for the synthesis of fluorinated APIs. Their reactivity allows for the construction of complex molecular architectures, including the chiral centers and heterocyclic systems that are crucial for the biological activity of many modern pharmaceuticals. The detailed protocols and mechanistic insights provided in this application note for the synthesis of Efavirenz and fluorinated quinolines serve as a practical guide for researchers in drug discovery and development, highlighting the strategic importance of this fluorinated precursor. With careful planning and adherence to safety protocols, 2'-Fluoro-2-phenylacetophenone can be effectively utilized to accelerate the development of new and improved fluorinated medicines.

References

  • EP2454244B1 - An improved process for preparation of efavirenz - Google P
  • Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing). (URL: [Link])

  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Request PDF - ResearchGate. (URL: [Link])

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (URL: [Link])

  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC - NIH. (URL: [Link])

  • (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - ResearchGate. (URL: [Link])

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (URL: [Link])

  • Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. (URL: [Link])

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  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process - ResearchGate. (URL: [Link])

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  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (URL: [Link])

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (URL: [Link])

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  • CN108947855B - Synthesis method of efavirenz key intermediate - Google P
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  • ChemInform Abstract: Synthesis of 3-Fluoro-2-substituted Amino5,12-dihydro-5- oxobenzoxazolo(3,2-a)quinoline-6-carboxylic Acids Employing the Tandem Double Ring Closure Reaction of N-Acetyl-N-(2-hydroxyphenyl) anthranilic Acid as the Key Step | Request PDF - ResearchGate. (URL: [Link])

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  • Photoredox catalysis - Wikipedia. (URL: [Link])

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Application

Application Notes and Protocols for the Catalytic Enantioselective Addition to 2'-Fluoro-2-phenylacetophenone

Abstract The synthesis of chiral tertiary alcohols is a cornerstone of modern pharmaceutical and materials science research. This document provides a comprehensive guide to the catalytic enantioselective addition of nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of chiral tertiary alcohols is a cornerstone of modern pharmaceutical and materials science research. This document provides a comprehensive guide to the catalytic enantioselective addition of nucleophiles to the prochiral ketone, 2'-Fluoro-2-phenylacetophenone. The presence of the ortho-fluoro substituent on one of the phenyl rings introduces unique electronic and steric challenges that necessitate careful consideration in the design of catalytic systems. This guide offers a detailed exploration of the underlying mechanistic principles, practical experimental protocols for the enantioselective addition of organozinc reagents, and robust analytical methods for the determination of enantiomeric excess. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to successfully synthesize and analyze chiral fluorinated tertiary alcohols.

Introduction: The Significance of Chiral Fluorinated Tertiary Alcohols

Chiral tertiary alcohols are privileged structural motifs found in a wide array of biologically active molecules and advanced materials. The introduction of a fluorine atom into these structures can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of stereoselective methods for the synthesis of fluorinated chiral tertiary alcohols is of paramount importance. The target molecule of this guide, 1-(2-fluorophenyl)-1-phenylethanol, and its derivatives are of significant interest in medicinal chemistry. The catalytic enantioselective addition of a nucleophile to 2'-Fluoro-2-phenylacetophenone represents a direct and atom-economical approach to these valuable compounds.

The primary challenge in the enantioselective addition to ketones lies in the lower reactivity of the carbonyl group compared to aldehydes and the difficulty in achieving high levels of stereocontrol. The 2'-fluoro substituent in 2'-Fluoro-2-phenylacetophenone further modulates the electronic properties of the carbonyl carbon, making it a challenging substrate that demands a highly effective and selective catalytic system.

Mechanistic Considerations: Achieving Enantioselectivity

The enantioselective addition of organometallic reagents to prochiral ketones is typically achieved through the use of a chiral catalyst that coordinates to both the ketone and the nucleophile, thereby creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group.

A widely successful approach involves the use of organozinc reagents in the presence of a chiral amino alcohol ligand. The generally accepted catalytic cycle for this transformation is depicted below:

Catalytic Cycle A Chiral Amino Alcohol + R'₂Zn B Chiral Zinc-Aminoalkoxide Complex A->B Formation of active catalyst C Coordination of Ketone B->C Substrate binding D Transition State (Nucleophilic Addition) C->D Enantio-determining step E Zinc Alkoxide Product Complex D->E C-C bond formation F Product Release (Hydrolysis) E->F Workup F->B Catalyst regeneration G Chiral Tertiary Alcohol F->G

Figure 1: A generalized catalytic cycle for the enantioselective addition of an organozinc reagent to a ketone, catalyzed by a chiral amino alcohol.

The chiral ligand, typically a β-amino alcohol, reacts with the organozinc reagent to form a chiral zinc-aminoalkoxide complex. This complex then coordinates to the carbonyl oxygen of the ketone, activating it towards nucleophilic attack. The steric and electronic properties of the chiral ligand create a favored transition state for the addition of the alkyl or aryl group from the organozinc reagent to one face of the ketone, leading to the formation of the desired enantiomer of the tertiary alcohol. The choice of the chiral ligand is therefore critical in determining the enantioselectivity of the reaction.

Experimental Protocols

This section provides a detailed protocol for the enantioselective addition of diethylzinc to 2'-Fluoro-2-phenylacetophenone, a representative example of the synthesis of a chiral fluorinated tertiary alcohol.

Materials and Reagents
  • 2'-Fluoro-2-phenylacetophenone

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes (HPLC grade)

  • Isopropanol (HPLC grade)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere system (Nitrogen or Argon)

Protocol for the Enantioselective Ethylation of 2'-Fluoro-2-phenylacetophenone

This protocol is adapted from established procedures for the enantioselective addition of organozinc reagents to ketones.

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) (0.1 mmol).

    • Add anhydrous toluene (5 mL) and cool the solution to 0 °C.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol) to the solution of the chiral ligand.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2'-Fluoro-2-phenylacetophenone (1.0 mmol) in anhydrous toluene (10 mL).

    • Cool the ketone solution to 0 °C.

    • To the ketone solution, add the pre-formed chiral catalyst solution via cannula.

    • Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol) to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(2-fluorophenyl)-1-phenyl-1-propanol.

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of the chiral tertiary alcohol is crucial for evaluating the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this purpose.

Chiral HPLC Protocol
  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of enantiomers of chiral alcohols.

  • Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the two solvents may need to be optimized to achieve baseline separation. A typical starting point is 90:10 (hexanes:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Data Analysis

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the HPLC chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results and Data Presentation

The enantioselective addition of diethylzinc to 2'-Fluoro-2-phenylacetophenone using (1R,2S)-(-)-N,N-Dibutylnorephedrine as the chiral ligand is expected to produce the corresponding chiral tertiary alcohol in good yield and with high enantioselectivity. The performance of different chiral amino alcohol catalysts can be compared in a tabular format for clarity.

EntryChiral LigandYield (%)ee (%)
1(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)>90>95
2(1S,2R)-(+)-N,N-Dibutylnorephedrine>90>95 (opposite enantiomer)
3Other Chiral Amino AlcoholsVariesVaries

Table 1: Representative data for the enantioselective ethylation of 2'-Fluoro-2-phenylacetophenone with different chiral amino alcohol catalysts.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature.
Decomposition of reagentsEnsure all reagents are of high purity and the reaction is performed under strictly anhydrous and inert conditions.
Low EnantioselectivityIneffective catalystScreen different chiral ligands and solvents.
Racemization of the productEnsure the work-up and purification conditions are mild.
Poor HPLC ResolutionInappropriate chiral column or mobile phaseScreen different chiral stationary phases and optimize the mobile phase composition.

Table 2: Common troubleshooting guide for the catalytic enantioselective addition to 2'-Fluoro-2-phenylacetophenone.

Conclusion

The catalytic enantioselective addition of organozinc reagents to 2'-Fluoro-2-phenylacetophenone provides an efficient and direct route to valuable chiral fluorinated tertiary alcohols. The success of this transformation is highly dependent on the choice of the chiral catalyst and the careful control of reaction conditions. The protocols and analytical methods detailed in this guide offer a solid foundation for researchers to explore this important class of reactions and to develop new and improved synthetic methodologies for the preparation of enantiomerically pure fluorinated organic molecules.

References

  • Pu, L. (2004). Asymmetric Alkylation of Ketones and Aldehydes via Catalytic Enantioselective Addition of Organozinc Reagents. Angewandte Chemie International Edition, 43(38), 4984-5015. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Chiral Technologies, Inc. (n.d.). Handbook of Chiral Separations. [Link]

Method

Flow chemistry applications for the synthesis of 2'-Fluoro-2-phenylacetophenone

Application Note: Continuous Flow Synthesis of 2'-Fluoro-2-phenylacetophenone Abstract This application note details a robust and scalable continuous flow chemistry protocol for the synthesis of 2'-Fluoro-2-phenylacetoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of 2'-Fluoro-2-phenylacetophenone

Abstract

This application note details a robust and scalable continuous flow chemistry protocol for the synthesis of 2'-Fluoro-2-phenylacetophenone, a key building block in the pharmaceutical industry. By leveraging the inherent advantages of microreactor technology, this method offers significant improvements in safety, efficiency, and process control compared to traditional batch synthesis. The protocol outlines the electrophilic fluorination of 2-phenylacetophenone using Selectfluor® as the fluorine source, providing a comprehensive guide for researchers, chemists, and process development professionals.

Introduction: The Case for Flow Chemistry in α-Fluoroketone Synthesis

α-Fluoroketones, such as 2'-Fluoro-2-phenylacetophenone, are valuable intermediates in the synthesis of various bioactive molecules and materials. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

Traditional batch synthesis of these compounds often involves challenges related to handling hazardous fluorinating agents, managing reaction exotherms, and ensuring consistent product quality upon scale-up.[3] Fluorination reactions can be highly energetic, and the use of toxic reagents necessitates stringent safety protocols.[3]

Continuous flow chemistry presents a compelling solution to these challenges. By performing reactions in a confined and controlled microreactor environment, flow chemistry offers numerous advantages:[4][5][6]

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly reactive or unstable intermediates.[3]

  • Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control of even highly exothermic reactions.[5][6] Residence time, stoichiometry, and pressure can be controlled with high precision, leading to improved selectivity and reproducibility.[6]

  • Rapid Optimization and Scalability: Reaction parameters can be varied quickly to find optimal conditions.[4] Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-validation often required when scaling up batch reactors.[6]

This guide provides a detailed methodology for the synthesis of 2'-Fluoro-2-phenylacetophenone, demonstrating the practical application of flow chemistry to modern synthetic challenges.

Reaction Mechanism: Electrophilic Fluorination

The synthesis proceeds via an electrophilic fluorination of the enolate of 2-phenylacetophenone. The mechanism involves the in-situ formation of the enolate, which then acts as a nucleophile, attacking the electrophilic fluorine source.

Mechanism:

  • Enolate Formation: In the presence of a mild base or under neutral conditions in a polar aprotic solvent, 2-phenylacetophenone exists in equilibrium with its enol or enolate form.

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the N-F reagent, such as Selectfluor®.

  • C-F Bond Formation: A carbon-fluorine bond is formed, yielding the final product, 2'-Fluoro-2-phenylacetophenone.

The use of N-F reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred due to their stability, ease of handling, and high efficiency compared to more hazardous alternatives like elemental fluorine.[7][8]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack ketone 2-Phenylacetophenone enolate Enolate Intermediate ketone->enolate Equilibrium selectfluor Selectfluor® (F-TEDA-BF₄) enolate->selectfluor Nucleophilic Attack product 2'-Fluoro-2-phenylacetophenone selectfluor->product C-F Bond Formation

Caption: Reaction mechanism for electrophilic fluorination.

Continuous Flow Experimental Setup

The synthesis is performed using a standard laboratory-scale flow chemistry system. The setup is designed for simplicity, robustness, and precise control over reaction parameters. The core components are assembled from readily available parts.[9]

System Components:

  • Pumps: Two high-pressure liquid chromatography (HPLC) or syringe pumps for delivering the reagent solutions at precise and stable flow rates.

  • T-Mixer: A static mixer or simple T-junction to ensure efficient and rapid mixing of the two reagent streams before they enter the reactor.

  • Reactor Coil: A length of chemically inert tubing (e.g., PFA or stainless steel) housed in a temperature-controlled module (e.g., a column heater or oil bath). The reactor volume and total flow rate determine the residence time.

  • Back-Pressure Regulator (BPR): A device that maintains a constant pressure within the reactor. This is crucial for heating solvents above their atmospheric boiling points, enabling higher reaction temperatures and accelerated reaction rates.

  • Collection Vessel: A flask for collecting the product stream.

G Continuous Flow Synthesis Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Pump A (2-Phenylacetophenone soln.) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Selectfluor® soln.) PumpB->TMixer Reactor Heated Reactor Coil (Controlled Temp & Residence Time) TMixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Collection Vessel BPR->Collection

Caption: Diagram of the continuous flow experimental setup.

Detailed Experimental Protocol

4.1. Reagent Preparation

  • CAUTION: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Stream A (Substrate):

    • Dissolve 2-phenylacetophenone (1.0 eq) in anhydrous acetonitrile to a final concentration of 0.2 M.

    • Degas the solution by sparging with nitrogen or sonicating for 15 minutes. This prevents the formation of bubbles in the flow system, which can affect flow stability.

  • Reagent Stream B (Fluorinating Agent):

    • In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous acetonitrile to a final concentration of 0.24 M.

    • Selectfluor® may require gentle warming or sonication to fully dissolve. Ensure it is completely in solution before use to avoid clogging the system.

    • Degas this solution as well.

4.2. Continuous Flow Synthesis Procedure

  • System Priming: Prime both pumps and their respective lines with anhydrous acetonitrile to ensure the system is free of air and moisture.

  • Temperature and Pressure Settings:

    • Set the reactor coil temperature to 80 °C. Higher temperatures accelerate the reaction, a key advantage of pressurized flow systems.[4]

    • Set the back-pressure regulator to 10 bar (approx. 145 psi). This prevents the acetonitrile (boiling point: 82 °C) from boiling.

  • Initiate Flow:

    • Start pumping Reagent Stream A and Reagent Stream B simultaneously into the T-mixer at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).

    • The choice of flow rate and reactor volume dictates the residence time. For a 10 mL reactor coil and a total flow rate of 1.0 mL/min, the residence time is 10 minutes.

  • Achieve Steady State: Allow the system to run for at least three residence times (in this case, 30 minutes) to ensure that the initial solvent has been flushed out and the reaction has reached a steady state. Discard the output during this period.

  • Product Collection: Once at steady state, begin collecting the product stream from the outlet of the back-pressure regulator into a flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reagents and neutralize acidic byproducts.

  • System Shutdown: Upon completion, flush the entire system with clean acetonitrile for at least 20 minutes to remove all residual reagents and products.

4.3. Work-up and Purification

  • Extraction: Transfer the collected quenched reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2'-Fluoro-2-phenylacetophenone as a pure compound.

Data and Process Parameters

The following table summarizes typical process parameters and expected results for the optimization of the synthesis. This demonstrates the ease with which reaction conditions can be screened in a flow system.[4]

ParameterCondition 1Condition 2 (Optimized)Condition 3
Substrate Conc. 0.2 M0.2 M0.2 M
Selectfluor® Conc. 0.24 M0.24 M0.24 M
Total Flow Rate 1.0 mL/min0.5 mL/min0.25 mL/min
Reactor Volume 10 mL10 mL10 mL
Residence Time 10 min20 min40 min
Temperature 60 °C80 °C80 °C
Pressure 10 bar10 bar10 bar
Conversion (%) 75%>95%>95%
Isolated Yield (%) 68%88% 87%
Purity (by HPLC) >98%>99%>99%

Analysis: The data clearly indicates that a residence time of 20 minutes at 80 °C provides an optimal balance of high conversion and throughput, leading to an excellent isolated yield of 88%. Increasing the residence time further offers no significant improvement in yield.

Conclusion

This application note successfully demonstrates a safe, efficient, and scalable continuous flow method for the synthesis of 2'-Fluoro-2-phenylacetophenone. The protocol highlights the key advantages of flow chemistry, including precise control over reaction parameters, enhanced safety when handling energetic reactions, and the ability to rapidly optimize and scale production. This methodology serves as a valuable template for the synthesis of other α-fluoroketones and can be readily adopted by researchers in both academic and industrial settings to accelerate drug discovery and development programs.

References

  • Preparation method of 2-chloro-4' -fluoroacetophenone.
  • 9 Reasons to Perform Flow Chemistry. Lab Unlimited.
  • Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones.
  • Preparation method of 2-amino-5-fluoroacetophenone.
  • Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates.
  • Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons.
  • Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec.
  • Process for producing 2-phenylacetophenone derivatives and precursors therefor.
  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Almac.
  • Electrophilic Fluorination Using HF as a Source of Fluorine.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Electrophilic fluorin
  • Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Electrophilic Fluorin
  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
  • Advances in Continuous Flow Fluorination Reactions.
  • Synthesis routes of 2-Fluoroacetophenone. Benchchem.
  • Electrophilic fluorin
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2'-Fluoro-2-phenylacetophenone

Technical Support Center: Synthesis of 2'-Fluoro-2-phenylacetophenone Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2'-Fluoro-2-phenylacetophenone

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, primarily via the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?

Answer: Low yield is a frequent issue that can often be traced back to a few critical parameters. Let's break down the potential culprits:

  • Inactive Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Causality: AlCl₃ functions by coordinating with the acyl chloride to form a highly electrophilic acylium ion. Water reacts with AlCl₃ to form aluminum hydroxides, which cannot perform this activation.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). Ensure all glassware is rigorously oven- or flame-dried before use.

  • Sub-optimal Reaction Temperature: The Friedel-Crafts acylation is temperature-sensitive.

    • Causality: Insufficient temperature may lead to a slow or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition, leading to the formation of tar-like byproducts.

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic process. Afterward, the reaction mixture is often allowed to warm to room temperature or gently heated to drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature for your specific setup.

  • Premature Quenching: Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete will destroy the catalyst and stop the reaction.

    • Solution: Confirm reaction completion via TLC/GC analysis before proceeding to the workup stage.

Question 2: My primary product is the 4'-fluoro isomer, not the desired 2'-fluoro isomer. How can I improve the regioselectivity for the ortho product?

Answer: This is the most significant challenge in this synthesis. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Due to sterics, the para position is generally favored. Standard Friedel-Crafts conditions often yield the 4'-fluoro isomer as the major product.

  • Steric Hindrance: The acylium ion, especially when complexed with a bulky Lewis acid like AlCl₃, will preferentially attack the less sterically hindered para-position of fluorobenzene.

    • Insight: Achieving high ortho-selectivity is inherently difficult. The strategy is often to optimize conditions to get a manageable ortho/para ratio and then rely on robust purification methods.

  • Solvent and Catalyst Choice: The choice of solvent and Lewis acid can influence the isomer ratio, albeit modestly.

    • Causality: Different Lewis acids have different sizes and coordinating abilities, which can alter the steric profile of the attacking electrophile. Solvents can also play a role in solvating the intermediate species.

    • Experimental Approach: Consider screening different Lewis acids. While AlCl₃ is common, other catalysts like TiCl₄ or milder acids in specific solvents might offer a slightly different o/p ratio. A solvent-free approach using a strong acid catalyst like trifluoromethanesulfonic acid has also been reported, though it strongly favors the para-isomer. A summary of potential starting points is provided in the table below.

Lewis AcidTypical SolventExpected Outcome
AlCl₃CS₂, DichloroethaneStrong activity, typically high para-selectivity.
FeCl₃DichloroethaneMilder, may offer slightly different isomer ratio.
TiCl₄DichloromethaneCan sometimes favor ortho-isomers in specific substrates.
ZnCl₂NoneOften used in greener acylation protocols, but may require higher temperatures.[2]

Question 3: My reaction has produced a dark, tarry substance. What went wrong?

Answer: Tar formation is a clear sign of decomposition or polymerization side reactions.

  • Causality: This is almost always due to excessive heat. The acylium ion is highly reactive, and at elevated temperatures, it can lead to uncontrolled side reactions with the solvent or the aromatic substrate. The product ketone can also be susceptible to degradation under harsh conditions.

  • Solution:

    • Strict Temperature Control: Maintain the recommended temperature profile. Use an ice bath during reagent addition and a thermostatically controlled heating mantle if heating is required later.

    • Order of Addition: Add the phenylacetyl chloride to the mixture of fluorobenzene and AlCl₃, not the other way around. This ensures the electrophile is generated in the presence of the substrate it is intended to react with.

    • Purity of Reagents: Ensure your starting materials, especially the fluorobenzene, are free from reactive impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this Friedel-Crafts acylation reaction?

A1: The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, which involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from phenylacetyl chloride, forming a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine's lone pairs help stabilize the positive charge, particularly when the attack is at the ortho or para positions.

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final 2'- or 4'-fluoro-2-phenylacetophenone product. The AlCl₃ catalyst is regenerated in this step but immediately complexes with the product ketone.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation PAC Phenylacetyl Chloride Acylium Acylium Ion [Ph-CH₂-C=O]⁺ PAC->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 Acylium->AlCl4 - AlCl₄⁻ FB Fluorobenzene Sigma Sigma Complex (Arenium Ion) FB->Sigma + Acylium Ion Product 2'-Fluoro-2-phenylacetophenone Sigma->Product - H⁺ (via AlCl₄⁻)

Caption: Friedel-Crafts acylation reaction mechanism.

Q2: Why must I use a full stoichiometric equivalent of AlCl₃ instead of a catalytic amount?

A2: This is a hallmark of the Friedel-Crafts acylation. The product, an aryl ketone, is a Lewis base. The carbonyl oxygen has lone pairs that readily donate to the strong Lewis acid catalyst, AlCl₃. This forms a stable complex that deactivates the catalyst.[2][3] Because this complexation is strong, the catalyst is not regenerated to participate in further reaction cycles. Therefore, at least one equivalent of the Lewis acid is required for every equivalent of the ketone product formed.

Q3: What are the critical safety precautions I should take during this synthesis?

A3: Safety is paramount.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is highly corrosive. Always handle in a fume hood, wearing gloves, safety glasses, and a lab coat.

  • Phenylacetyl Chloride: This is a lachrymator (causes tearing) and is corrosive. Handle exclusively in a fume hood.

  • Solvents: Use appropriate non-protic solvents like dichloromethane (DCM) or carbon disulfide (CS₂). Be aware of their specific hazards (e.g., DCM is a suspected carcinogen).

  • Quenching: The workup step, which involves quenching the reaction with water or acid, is highly exothermic and releases large amounts of HCl gas. This must be done slowly, in a fume hood, and with adequate cooling in an ice bath.

Q4: How should I purify the final product, especially to separate the 2'- and 4'- isomers?

A4: Isomer separation is key to obtaining the desired product.

  • Flash Column Chromatography: This is the most effective method. The two isomers have different polarities and will separate on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure products.

  • Recrystallization: If one isomer is produced in significant excess and the crude product is a solid, recrystallization may be a viable option to purify the major isomer.[1]

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification, although it may not be effective at separating isomers with close boiling points.[4]

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization may be required.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with fluorobenzene (1.2 eq) and anhydrous aluminum chloride (1.1 eq). Add a dry, non-protic solvent (e.g., dichloromethane, ~3 mL per mmol of AlCl₃).

  • Addition of Acyl Chloride: Dissolve phenylacetyl chloride (1.0 eq) in a small amount of the dry solvent and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for one hour, then remove the bath and let the reaction proceed at room temperature for 4-12 hours. Monitor progress by TLC or GC.

  • Workup: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a slow, dropwise addition of dilute HCl. This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Caption: Experimental workflow for the synthesis of 2'-Fluoro-2-phenylacetophenone.

References

  • Google Patents. (n.d.). Process for producing 2-phenylacetophenone derivatives and precursors therefor. (US6956132B2).
  • Google Patents. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone. (CN109384683B).
  • Google Patents. (n.d.). Preparation method of 2-chloro-4'-fluoroacetophenone. (CN107141212B).
  • Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (WO2010058421A2).
  • Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2'-fluoroacetophenone. (CN106349035A).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of phenylacetic acid from 2-chloroacetophenone via a.... Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-fluoroadenine. (US8202991B2).
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • PMC - NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]

  • Google Patents. (n.d.). Method for acylating fluorobenzene. (CN101462931A).
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • PMC - NIH. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2'-Fluoro-2-phenylacetophenone and its Derivatives

Welcome to the technical support center for the purification of 2'-Fluoro-2-phenylacetophenone and its associated products. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2'-Fluoro-2-phenylacetophenone and its associated products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the purification of 2'-Fluoro-2-phenylacetophenone and its derivatives.

Q1: What are the most common impurities I should expect when synthesizing 2'-Fluoro-2-phenylacetophenone via Friedel-Crafts acylation?

A1: The primary impurities depend on the specific reagents and conditions used. However, in a typical Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride, you can anticipate the following:

  • Positional Isomers: The main byproduct is often the ortho-substituted isomer (2'-Fluoro-2-phenylacetophenone), while the desired product is the para-substituted one (4'-Fluoro-2-phenylacetophenone). The fluorine atom is an ortho, para-director, but steric hindrance can influence the ratio of the products.[1]

  • Unreacted Starting Materials: Residual fluorobenzene and phenylacetyl chloride may remain.

  • Diacylation Products: Under certain conditions, the activated phenyl ring can undergo a second acylation.

  • Hydrolysis Products: If moisture is present, phenylacetyl chloride can hydrolyze to phenylacetic acid.

Q2: My crude 2'-Fluoro-2-phenylacetophenone is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem in recrystallization, often caused by a high concentration of impurities or too rapid cooling.[2] Here’s a systematic approach to troubleshoot this:

  • Confirm Purity: First, analyze a small sample by TLC or ¹H NMR to estimate the level of impurity. If the product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.

  • Solvent System Optimization: The choice of solvent is critical. You are looking for a solvent (or solvent pair) where your product is highly soluble at elevated temperatures and poorly soluble at room temperature. For 2'-Fluoro-2-phenylacetophenone, which is a ketone, consider solvents like ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate.

  • Adjust Cooling Rate: Re-heat the oil until it fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

Q3: I am trying to purify a chalcone derived from 2'-Fluoro-2-phenylacetophenone, but it precipitates as a very thick mass. How can I handle this?

A3: The precipitation of chalcones can sometimes be rapid and result in a thick, difficult-to-handle mixture.[4] Here are some tips:

  • Stirring: Ensure vigorous stirring throughout the reaction and precipitation process to maintain a manageable slurry.

  • Controlled Precipitation: If the product crashes out of solution too quickly, try performing the precipitation at a slightly higher temperature or by adding the precipitating agent more slowly.

  • Solvent Addition: In some cases, adding a small amount of a co-solvent can help to control the precipitation rate and particle size.

  • Recrystallization: For purification, ethanol is a common and effective solvent for recrystallizing chalcones.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on a careful selection of solvents and a systematic approach.

Selecting the Right Solvent System

The ideal recrystallization solvent will dissolve the target compound when hot but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent SystemSuitability for 2'-Fluoro-2-phenylacetophenone & DerivativesTroubleshooting Tips
Ethanol/Water Good for many aromatic ketones and chalcones.[4][6]If oiling out occurs, try using a higher ratio of ethanol. If no crystals form, slowly add water to the hot ethanol solution until cloudy, then clarify with a few drops of ethanol before cooling.
Hexane/Ethyl Acetate A versatile non-polar/polar aprotic mixture. Good for compounds with moderate polarity.[7]Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes turbid. Add a few drops of hot ethyl acetate to clarify and then cool slowly.
Isopropanol A good single-solvent option for many organic solids.If recovery is low, the compound may be too soluble. Try cooling the solution in an ice bath to maximize crystal formation.
Toluene Useful for less polar compounds.Be mindful of the higher boiling point. Ensure slow cooling to obtain well-formed crystals.
Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent, as this will reduce your yield.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals to a constant weight.

Diagram: Recrystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration needed? dissolve->hot_filtration filter Perform hot filtration hot_filtration->filter Yes cool Cool solution slowly hot_filtration->cool No filter->cool crystals_form Crystals form? cool->crystals_form collect Collect and wash crystals crystals_form->collect Yes no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->no_crystals No oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly crystals_form->oiling_out Oils out end_product Pure Product collect->end_product no_crystals->cool oiling_out->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

Troubleshooting Guide: Column Chromatography

Column chromatography is an essential technique for separating compounds with similar polarities, such as positional isomers.[8]

Choosing the Right Stationary and Mobile Phase

For 2'-Fluoro-2-phenylacetophenone and its derivatives, silica gel is the most common stationary phase. The choice of mobile phase (eluent) is crucial for achieving good separation.

Compound ClassRecommended Eluent System (Silica Gel)Rationale and Optimization
2'-Fluoro-2-phenylacetophenone Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)[7]Start with a low polarity mixture and gradually increase the proportion of ethyl acetate to elute the compound. The ortho and para isomers may have slightly different polarities, allowing for separation.
Fluorinated Chalcones Hexane/Ethyl Acetate (e.g., 8:2)[5]Chalcones are generally less polar than the starting ketones. A less polar mobile phase is often a good starting point.
Fluorinated Flavanones Hexane/Ethyl Acetate (e.g., 1:1)[9]Flavanones are typically more polar than the corresponding chalcones. A more polar mobile phase will be required for elution.
Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Logic for Selecting Purification Method

G start Crude Product is_solid Is the product a solid? start->is_solid is_high_purity Purity >90% by TLC/NMR? is_solid->is_high_purity Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No end_product Pure Product recrystallize->end_product is_isomeric_mixture Isomeric mixture? column->is_isomeric_mixture is_isomeric_mixture->recrystallize Yes (if separable by solubility) is_isomeric_mixture->end_product No

Caption: A decision tree to guide the choice between recrystallization and column chromatography.

Purity Analysis: HPLC

For quantitative analysis of purity and separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q4: How can I develop an HPLC method to assess the purity of my 2'-Fluoro-2-phenylacetophenone?

A4: A good starting point for developing a reversed-phase HPLC method for acetophenone isomers is a C18 column.[10]

  • Stationary Phase: A C18 column is a robust choice for separating compounds based on hydrophobicity. For challenging separations of positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[10]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol. A good starting point would be a 60:40 mixture of ACN and water, with a flow rate of 1.0 mL/min.[10] The ratio can be adjusted to optimize the retention time and resolution.

  • Detection: UV detection at around 254 nm is generally suitable for aromatic ketones.

For fluorinated compounds specifically, the use of a fluorocarbon column with a hydrocarbon eluent, or a hydrocarbon column with a fluorinated eluent (like trifluoroethanol), can sometimes enhance separation due to the principle of "fluorophilicity".[11]

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. Available at: [Link]

  • Recrystallization - Part 2. University of California, Los Angeles. Available at: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. Available at: [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. Available at: [Link]

  • p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centres. The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of 2-fluoroadenine. Google Patents.
  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Available at: [Link]

  • Method for preparing 2'-fluoroacetophenone. Google Patents.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. ResearchGate. Available at: [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. Available at: [Link]

  • COLUMN CHROMATOGRAPHY KIT. Virginia Tech. Available at: [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available at: [Link]

  • How are the ortho and para positions of benzene separated?. ResearchGate. Available at: [Link]

  • friedel-crafts acylation of benzene. chemguide. Available at: [Link]

  • Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2'-Fluoro-2-phenylacetophenone

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide provides in-depth technical information, practical troubleshooting advice, and detailed experimental protocols grounded in established chemical principles.

Introduction

2'-Fluoro-2-phenylacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis with high purity is therefore of significant interest. The most common and direct method for its preparation is the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride. This electrophilic aromatic substitution, however, is not without its challenges. Issues such as low yield, formation of isomeric impurities, and difficult purification are frequently encountered. This guide will provide a comprehensive overview of the reaction, focusing on practical strategies to maximize the yield and purity of the desired 2'-fluoro isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2'-Fluoro-2-phenylacetophenone in a question-and-answer format.

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer:

Low yields in a Friedel-Crafts acylation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents or glassware will lead to its deactivation.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly opened, high-purity anhydrous AlCl₃. Solvents should be rigorously dried before use.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid. This is because the ketone product can form a complex with the catalyst, rendering it inactive for further reaction.[1]

    • Solution: A stoichiometric amount or a slight excess (typically 1.1 to 1.2 equivalents) of AlCl₃ relative to the phenylacetyl chloride is recommended to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.

    • Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated to complete the reaction. The optimal temperature profile should be determined empirically.

  • Purity of Reagents: The purity of fluorobenzene and phenylacetyl chloride is paramount. Impurities can lead to the formation of byproducts and consume the catalyst.

    • Solution: Use high-purity, freshly distilled reagents whenever possible.

Question 2: I am observing a significant amount of the 4'-fluoro isomer in my product mixture. How can I improve the regioselectivity for the 2'-fluoro isomer?

Answer:

The fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-position is sterically less hindered and often favored, the formation of the ortho-isomer is a common challenge.

  • Steric Hindrance: The bulky acylium ion intermediate experiences steric hindrance at the ortho position, which is adjacent to the fluorine atom. This is the primary reason why the para-isomer is often the major product.[2]

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the ortho/para ratio. Some studies on the acylation of substituted benzenes suggest that bulkier catalyst complexes can increase the steric hindrance at the ortho position, thereby favoring para-substitution. However, for achieving the ortho-product, a less bulky catalyst might be advantageous, although this can be a delicate balance.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product, which in some cases can be the ortho-isomer. Higher temperatures can lead to isomerization and favor the thermodynamically more stable para-isomer.

    • Solution: Experiment with different Lewis acids. While AlCl₃ is common, other catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored. Maintaining a consistently low reaction temperature throughout the addition and reaction time may improve the yield of the 2'-fluoro isomer.

Question 3: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and how can I obtain a clean product?

Answer:

A dark and oily product suggests the presence of polymeric materials and other high-molecular-weight byproducts, which can arise from side reactions.

  • Potential Side Reactions:

    • Polyacylation: Although the acetyl group deactivates the aromatic ring towards further acylation, under harsh conditions (high temperature, excess catalyst), a second acylation can occur.[2][3]

    • Self-condensation of Phenylacetyl Chloride: The acylating agent can undergo self-reaction in the presence of the Lewis acid.

    • Rearrangement of the Acylium Ion: While less common in acylation compared to alkylation, rearrangement of the phenylacetylium ion is a possibility, though not widely reported for this specific substrate.[4][5]

  • Purification Strategies:

    • Aqueous Work-up: After the reaction is complete, it is crucial to properly quench the reaction mixture, typically by pouring it into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

    • Extraction and Washing: Thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with water, a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and brine is essential.

    • Column Chromatography: This is often the most effective method for separating the desired 2'-fluoro isomer from the 4'-fluoro isomer and other byproducts. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?

A: The Lewis acid, such as AlCl₃, coordinates to the chlorine atom of the phenylacetyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion (C₆H₅CH₂CO⁺), which then attacks the electron-rich fluorobenzene ring.[5][6]

Q2: Why is the reaction conducted under anhydrous conditions?

A: Lewis acids like AlCl₃ react vigorously with water. This reaction not only deactivates the catalyst but also generates HCl gas, which can interfere with the reaction. Therefore, all reagents, solvents, and glassware must be scrupulously dry.

Q3: Can I use phenylacetic anhydride instead of phenylacetyl chloride?

A: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using an anhydride can be advantageous as it avoids the generation of corrosive HCl gas.

Q4: Is it possible for the phenylacetyl group to rearrange during the reaction?

A: Unlike Friedel-Crafts alkylation where carbocation rearrangements are common, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and generally does not undergo rearrangement.[4][5] This is a significant advantage of the acylation reaction.

Q5: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (fluorobenzene and phenylacetyl chloride), you can observe the consumption of the reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify the formation of isomers.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of 2'-Fluoro-2-phenylacetophenone via Friedel-Crafts acylation. This protocol is based on established procedures for similar reactions and should be adapted and optimized for your specific laboratory conditions.[7][8]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Anhydrous Aluminum ChlorideAlCl₃133.341.1 eqHigh purity, freshly opened
Phenylacetyl ChlorideC₈H₇ClO154.601.0 eqFreshly distilled
FluorobenzeneC₆H₅F96.103-5 eqAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93As solventAnhydrous
Hydrochloric Acid (conc.)HCl36.46For work-up
IceH₂O18.02For work-up
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01For washing
Brine (sat. NaCl soln.)NaCl58.44For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add phenylacetyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Fluorobenzene: After the addition of phenylacetyl chloride is complete, add fluorobenzene (3-5 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2'-fluoro and 4'-fluoro isomers.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Regioselectivity in Friedel-Crafts Acylation of Fluorobenzene (Representative Data)

Acylating AgentCatalyst SystemSolventTemperature (°C)para-Product Yield (%)para/ortho SelectivityReference
Benzoyl ChlorideLa(OTf)₃ and TfOHNone1408799:1[9]
Acetyl ChlorideAlCl₃Dichloromethane0-25~85 (total)para favored[3]

Note: The data presented are for analogous reactions and serve to illustrate general trends. The specific ortho/para ratio for the synthesis of 2'-Fluoro-2-phenylacetophenone will depend on the precise reaction conditions.

Visualization

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Phenylacetyl_Chloride Phenylacetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Phenylacetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Fluorobenzene Fluorobenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Fluorobenzene->Sigma_Complex + Acylium Ion 2-Fluoro-2-phenylacetophenone 2'-Fluoro-2-phenylacetophenone Sigma_Complex->2-Fluoro-2-phenylacetophenone - H⁺ (by [AlCl₄]⁻) HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of the Friedel-Crafts acylation of fluorobenzene.

Diagram 2: Troubleshooting Workflow for Low Yield

G Low_Yield Low Yield Observed Check_Conditions Verify Anhydrous Conditions Low_Yield->Check_Conditions Check_Catalyst Check Catalyst Quality & Stoichiometry Check_Conditions->Check_Catalyst Conditions OK Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Catalyst OK Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Temperature Optimized Purification_Issues Investigate Purification Losses Check_Reagents->Purification_Issues Reagents Pure Purification_Issues->Low_Yield Optimize Purification

Caption: A systematic workflow for troubleshooting low yields.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubChem. (n.d.). o-Fluoroacetophenone. [Link]

  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • gtfch.org. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 2'-Fluoro-2-phenylacetophenone Reactions

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-2-phenylacetophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric fluorination. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions to optimize your catalytic reactions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric α-fluorination of 2-phenylacetophenone derivatives?

The asymmetric α-fluorination of 2-phenylacetophenone derivatives to produce 2'-Fluoro-2-phenylacetophenone is primarily achieved through two main catalytic pathways: organocatalysis and metal catalysis.

  • Organocatalysis: This approach typically utilizes chiral amines, such as cinchona alkaloids and their derivatives, to activate the ketone substrate. The catalyst reacts with the ketone to form a chiral enamine intermediate, which then undergoes electrophilic fluorination. This method is often favored for its operational simplicity and the avoidance of heavy metal contaminants.[1]

  • Metal Catalysis: Chiral metal complexes, often involving metals like palladium, nickel, or copper with chiral ligands (e.g., bisoxazolines), can also effectively catalyze this transformation. In this case, a chiral metal enolate is formed, which then reacts with an electrophilic fluorine source.

The choice between these strategies will depend on factors such as substrate scope, desired enantioselectivity, cost, and tolerance to trace metals in the final product.

Q2: Which electrophilic fluorinating agents are most suitable for this reaction?

The most commonly employed and commercially available electrophilic fluorinating agents for these reactions are:

  • N-Fluorobenzenesulfonimide (NFSI): A crystalline, bench-stable solid that is widely used in both organocatalytic and metal-catalyzed fluorinations.[2][3] It is generally considered a reliable and effective source of electrophilic fluorine.

  • Selectfluor® (F-TEDA-BF4): Another stable, crystalline solid that is a powerful electrophilic fluorinating agent.[4] It is highly reactive and often used in a variety of fluorination reactions.

The choice between NFSI and Selectfluor® may depend on the specific catalytic system and reaction conditions, as one may offer superior results over the other in certain contexts. For safety information, please refer to the Safety and Handling section at the end of this guide.

Q3: My reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion in the α-fluorination of 2'-Fluoro-2-phenylacetophenone can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: Low Conversion

Potential Cause Explanation Recommended Solution(s)
Poor Substrate Activation The ketone may not be readily forming the enamine or enolate intermediate. This can be due to steric hindrance or unfavorable keto-enol tautomerism. For instance, highly stable keto-enol tautomers can be unreactive towards bulky fluorinating agents like Selectfluor®.[5][6]- Increase the reaction temperature to promote enolization.- Switch to a more reactive fluorinating agent.- For organocatalysis, consider a more basic or less sterically hindered amine catalyst.- For metal catalysis, the choice of base is crucial for efficient enolate formation.
Catalyst Inactivity or Decomposition The catalyst may be inactive or may have decomposed under the reaction conditions. Cinchona alkaloid catalysts, for example, can sometimes lead to modest enantioselectivity, which may be improved by adjusting the catalyst loading.[7]- Ensure the catalyst is of high purity and has been stored correctly.- Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).- In some cases, a less enantioselective but more robust catalyst might be a practical choice to achieve conversion.
Presence of Inhibitors Trace impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst. Water is a common inhibitor in many catalytic reactions.- Ensure all reagents and solvents are anhydrous.- Purify the starting 2-phenylacetophenone derivative before use.- Use freshly distilled solvents.
Sub-optimal Reaction Conditions The chosen solvent, temperature, or concentration may not be optimal for the specific substrate-catalyst combination.- Perform a solvent screen. Common solvents for these reactions include THF, MeCN, and CH2Cl2.- Optimize the reaction temperature. While lower temperatures often favor higher enantioselectivity, they can also slow down the reaction rate.- Adjust the concentration of the reactants.

Troubleshooting Guide: Low Enantioselectivity

Achieving high enantioselectivity is often the primary goal of these reactions. If you are observing a low enantiomeric excess (ee), consider the following:

Potential Cause Explanation Recommended Solution(s)
Sub-optimal Catalyst Choice The chiral environment provided by the catalyst is not effectively discriminating between the two prochiral faces of the enamine/enolate.- Screen a library of chiral catalysts. For cinchona alkaloids, subtle changes to the structure can have a significant impact on enantioselectivity.[1] For metal catalysts, the ligand structure is paramount.- Ensure the correct pseudoenantiomer of the catalyst is being used to obtain the desired product enantiomer.
Incorrect Solvent or Temperature Solvent polarity and reaction temperature play a crucial role in the organization of the transition state, thereby influencing enantioselectivity.- Screen a range of solvents with varying polarities.- Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
Presence of Additives Certain additives can enhance enantioselectivity by interacting with the catalyst or the substrate.- The use of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve enantioselectivity in some metal-catalyzed fluorinations.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalytic cycle, leading to a racemic product.- Lower the reaction temperature to slow down the uncatalyzed reaction.- Reduce the concentration of the fluorinating agent.
Catalyst Aggregation At higher concentrations, some organocatalysts can aggregate, which can lead to lower enantioselectivity.- Experiment with lower catalyst loadings or more dilute reaction conditions.

Experimental Protocols

The following is a representative, detailed step-by-step methodology for the asymmetric α-fluorination of a 2-phenylacetophenone derivative using a cinchona alkaloid-derived organocatalyst. This protocol should be adapted and optimized for your specific substrate and desired outcomes.

Representative Protocol: Organocatalytic α-Fluorination
  • Preparation:

    • To an oven-dried vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived catalyst (e.g., a primary amine functionalized cinchona alkaloid, 0.1 mmol, 20 mol%).

    • Add the 2-phenylacetophenone derivative (0.5 mmol, 1.0 equiv).

    • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Add the chosen anhydrous solvent (e.g., THF, 2.5 mL).

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

    • In a separate vial, dissolve N-Fluorobenzenesulfonimide (NFSI) (0.6 mmol, 1.2 equiv) in the same anhydrous solvent (2.5 mL).

  • Reaction Execution:

    • Slowly add the NFSI solution to the reaction mixture dropwise over 10 minutes.

    • Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-Fluoro-2-phenylacetophenone.[5]

Visualization of Key Processes

Catalytic Cycle for Enamine-Mediated Fluorination

G cluster_0 Catalytic Cycle Ketone 2-Phenylacetophenone Derivative Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst FluorinatedIminium Fluorinated Iminium Ion Enamine->FluorinatedIminium + Fluorinating Agent FluorinatingAgent Electrophilic Fluorinating Agent (e.g., NFSI) FluorinatedIminium->Catalyst - Catalyst (regenerated) Product 2'-Fluoro-2-phenylacetophenone FluorinatedIminium->Product + H2O Water H2O

Caption: Generalized catalytic cycle for the organocatalytic α-fluorination of a 2-phenylacetophenone derivative via a chiral enamine intermediate.

Troubleshooting Logic Flow for Low Enantioselectivity

G Start Low Enantioselectivity Observed CheckTemp Is the reaction run at low temperature? Start->CheckTemp LowerTemp Lower the reaction temperature (e.g., to -40 °C or -78 °C) CheckTemp->LowerTemp No CheckSolvent Is the solvent optimized? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent SolventScreen Perform a solvent screen (e.g., THF, MeCN, CH2Cl2, Toluene) CheckSolvent->SolventScreen No CheckCatalyst Is the catalyst optimal? CheckSolvent->CheckCatalyst Yes SolventScreen->CheckCatalyst CatalystScreen Screen different chiral catalysts or catalyst derivatives CheckCatalyst->CatalystScreen No CheckConcentration Are you observing a background reaction? CheckCatalyst->CheckConcentration Yes CatalystScreen->CheckConcentration LowerConcentration Lower the concentration of the fluorinating agent or run at higher dilution CheckConcentration->LowerConcentration Yes Result Improved Enantioselectivity CheckConcentration->Result No, problem likely solved LowerConcentration->Result

Caption: A decision-making workflow for troubleshooting low enantioselectivity in asymmetric fluorination reactions.

Side Reactions and Byproduct Formation

A common side reaction in the α-fluorination of ketones is di-fluorination . This occurs when the mono-fluorinated product is more acidic than the starting material, leading to a second fluorination event.

To mitigate di-fluorination:

  • Use a stoichiometric amount or a slight excess of the fluorinating agent.

  • Monitor the reaction closely and stop it once the starting material is consumed.

  • Lowering the reaction temperature can sometimes improve selectivity for the mono-fluorinated product.

Another potential issue is the decomposition of the product or starting material under the reaction conditions. This can be more prevalent with prolonged reaction times or at elevated temperatures.

Catalyst Deactivation and Poisoning

Catalyst deactivation can be a significant issue. For cinchona alkaloid catalysts , deactivation can occur through aggregation at high concentrations or through the formation of off-cycle inactive species. It is crucial to use high-purity reagents and solvents, as acidic or basic impurities can interfere with the catalyst's function.

For metal-based catalysts , poisoning can occur from coordinating impurities in the reaction mixture, such as sulfur- or phosphorus-containing compounds. Ensuring the purity of the starting materials is paramount.

Purification Challenges

The purification of 2'-Fluoro-2-phenylacetophenone by column chromatography is generally feasible.[5] However, challenges can arise:

  • Co-elution with byproducts: The di-fluorinated byproduct may have a similar polarity to the desired product, making separation difficult. Careful selection of the eluent system and using a high-resolution silica gel may be necessary.

  • Product instability on silica gel: Some fluorinated compounds can be sensitive to the acidic nature of silica gel. In such cases, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or opting for an alternative purification method like preparative HPLC might be necessary.

Safety and Handling of Fluorinating Agents

Both NFSI and Selectfluor® are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[6][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][8]

  • Storage: Store in a cool, dry place away from combustible materials.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Yuan, C., et al. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 26(21), 6653. [Link]

  • Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Google Patents. (2012).
  • ACS Publications. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. Organic Letters. [Link]

  • Scribd. (n.d.). Fluorination of Flavonoids Explained. [Link]

  • Maruoka, K. (2008). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 41(5), 655–667. [Link]

  • Google Patents. (2017). Preparation method of 2-chloro-4'-fluoroacetophenone.
  • MacMillan Group, Princeton University. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • National Institutes of Health. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry, 8, 1240–1245. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 2'-Fluoro-2-phenylacetophenone by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 2'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the nuances of this specific separation. Our goal is to move beyond simple step-by-step instructions and provide a framework of scientific reasoning to empower you to not only execute the purification but also to troubleshoot and adapt the methodology to your specific experimental context.

I. Foundational Knowledge: Understanding the Separation

2'-Fluoro-2-phenylacetophenone is a moderately polar aromatic ketone. Its purification by normal-phase column chromatography relies on the principles of adsorption and differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase. The key to a successful separation lies in finding the optimal balance of solvent polarity to achieve differential migration of the target compound and its impurities.

The presence of the fluorine atom and the ketone's carbonyl group introduces polarity, while the two phenyl rings contribute to its nonpolar character. This dual nature requires a carefully selected eluent system to achieve good resolution.

II. Core Protocol: Column Chromatography of 2'-Fluoro-2-phenylacetophenone

This section outlines a robust starting point for the purification. It is imperative to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system for your specific crude material.

Step 1: Thin Layer Chromatography (TLC) Analysis

Before packing a column, it is crucial to determine the appropriate mobile phase composition using TLC. This small-scale experiment saves significant time and resources.

Experimental Protocol:

  • Prepare TLC Chambers: Line two or more small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems. Cover the chambers to allow the atmosphere to saturate with solvent vapors.[1]

  • Spot the Plate: Dissolve a small amount of your crude 2'-Fluoro-2-phenylacetophenone in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated components under a UV lamp (typically at 254 nm).

  • Analyze: The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the 2'-Fluoro-2-phenylacetophenone spot. This Rf value generally translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with nonpolar impurities) or too slowly (leading to band broadening).

Data Presentation: Recommended TLC Starting Conditions
Stationary PhaseMobile Phase System (v/v)Rationale
Silica Gel 60 F254Hexane:Ethyl Acetate (9:1)A good starting point for moderately polar compounds.
Silica Gel 60 F254Hexane:Ethyl Acetate (8:2)Increases polarity to move more polar compounds up the plate.
Silica Gel 60 F254Dichloromethane:Hexane (1:1)An alternative non-polar/moderately polar system.
Step 2: Column Preparation and Elution

Once an appropriate solvent system is identified, you can proceed with the column chromatography.

Experimental Protocol:

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (typically 230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: For less soluble materials, dissolve the crude product in a suitable solvent, add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions as the solvent starts to elute from the column.

    • Monitor the fractions by TLC to identify those containing the pure 2'-Fluoro-2-phenylacetophenone.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization: Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Eluent) Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Informs Eluent Choice Crude Crude Product Crude->TLC Load 3. Sample Loading (Wet or Dry) Column_Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. TLC Monitoring of Fractions Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Pure 2'-Fluoro-2-phenylacetophenone Evaporate->Pure_Product

Caption: General workflow for the column chromatography purification.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2'-Fluoro-2-phenylacetophenone.

Q1: My compound is running at the solvent front on TLC, even in pure hexane. What should I do?

A1: This indicates your crude material is significantly less polar than anticipated, or you may have a large amount of a very nonpolar impurity.

  • Verify Compound Identity: First, ensure the material is indeed 2'-Fluoro-2-phenylacetophenone.

  • Troubleshoot Synthesis: Re-examine your synthetic procedure for potential side reactions that could yield nonpolar byproducts like biphenyl or other coupling products.

  • Alternative Stationary Phases: If the compound is truly this nonpolar, consider using a less polar stationary phase like alumina (neutral or basic).

Q2: The spots on my TLC plate are streaking and not well-defined. How can I improve the separation?

A2: Streaking is often caused by overloading the TLC plate, compound degradation on the silica, or using an inappropriate solvent system.

  • Dilute Your Sample: Spot a more dilute solution onto the TLC plate.

  • Consider Stability: α-Fluoroketones can be sensitive.[2] The acidic nature of silica gel can sometimes cause degradation. To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, you may have a stability issue. In such cases, you can use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a more neutral stationary phase like alumina.

  • Adjust Solvent Polarity: Try a different solvent system. Sometimes, adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate system can improve peak shape.

Q3: My column is running very slowly. What could be the cause?

A3: A slow flow rate is typically due to improper column packing or the use of very fine silica gel.

  • Packing Technique: Ensure your silica gel is not too fine (230-400 mesh is standard for flash chromatography) and that it is packed as a uniform slurry to avoid compaction.

  • Avoid Dry Packing: Dry packing can lead to an unevenly packed column with poor flow characteristics.

  • Apply Gentle Pressure: Using a small amount of positive pressure from an air or nitrogen line can help increase the flow rate.

Q4: I have two spots that are very close together on the TLC plate. How can I separate them on the column?

A4: Separating compounds with similar Rf values requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Mobile Phase: Test small variations in your solvent system. For a hexane:ethyl acetate mixture, try changing the ratio from 9:1 to 9.5:0.5. Sometimes switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane:hexane) can improve separation.

  • Use a Gradient Elution: Start with a less polar solvent system to elute the first compound, and then gradually increase the polarity of the mobile phase to elute the second compound.

  • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

Mandatory Visualization: Troubleshooting Decision Tree

G Start Problem Encountered Poor_Sep Poor Separation (Overlapping Spots) Start->Poor_Sep No_Elution Compound Not Eluting Start->No_Elution Streaking Streaking on TLC/Column Start->Streaking Solvent_Opt Adjust Solvent Ratio (e.g., 9:1 to 9.5:0.5 Hex:EtOAc) Poor_Sep->Solvent_Opt Gradient Use Gradient Elution Poor_Sep->Gradient Long_Column Use Longer Column Poor_Sep->Long_Column Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Check_Decomp Check for Decomposition on Silica No_Elution->Check_Decomp Dilute Dilute Sample Streaking->Dilute Deactivate_Silica Deactivate Silica Gel (e.g., with Triethylamine) Streaking->Deactivate_Silica Change_Stationary_Phase Switch to Alumina Deactivate_Silica->Change_Stationary_Phase If decomposition persists

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2D NMR Analysis for the Structure Elucidation of 2'-Fluoro-2-phenylacetophenone Products

For the modern researcher in drug development and organic synthesis, the unambiguous determination of a molecule's structure is paramount. When reactions are designed to produce specific isomers, or when unexpected produ...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and organic synthesis, the unambiguous determination of a molecule's structure is paramount. When reactions are designed to produce specific isomers, or when unexpected products arise, a robust analytical strategy is not just beneficial—it is essential. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 2'-Fluoro-2-phenylacetophenone and its potential regioisomeric products. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Challenge: Differentiating Regioisomers of Fluoro-2-phenylacetophenone

The synthesis of 2'-Fluoro-2-phenylacetophenone, a valuable building block in medicinal chemistry, can potentially yield other isomers, such as 3'-Fluoro-2-phenylacetophenone and 4'-Fluoro-2-phenylacetophenone, depending on the synthetic route employed. While 1D ¹H NMR can provide initial clues, the subtle differences in the aromatic region often lead to ambiguity. It is through the power of 2D NMR, which reveals through-bond correlations, that we can definitively piece together the molecular puzzle.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for differentiating fluoro-2-phenylacetophenone isomers using 2D NMR."

Comparing the Power of 2D NMR Techniques

A multi-pronged approach utilizing several 2D NMR experiments is the most rigorous method for structure determination. Each experiment provides a unique piece of the puzzle, and together they create a self-validating dataset.

2D NMR Experiment Information Provided Key Application for this Problem
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[1]Delineates the spin systems within the phenyl and fluoro-phenyl rings, confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[2]Unambiguously assigns the chemical shifts of protonated carbons in both aromatic rings and the methylene bridge.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[2]Crucial for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both aromatic rings and the carbonyl group. This is the key experiment for differentiating the isomers.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)Reveals through-space proximity between protons and fluorine atoms.Can provide additional confirmation of the substitution pattern, particularly for the 2'-fluoro isomer where the fluorine is spatially close to the methylene protons.

A Hypothetical Case Study: Elucidating the Structure of a Reaction Product

Let us assume a synthesis aimed at producing 2'-Fluoro-2-phenylacetophenone yielded a single, pure product. A full suite of NMR experiments was performed. The challenge is to confirm if the product is indeed the desired 2'-isomer or one of its regioisomers.

Expected NMR Data for the Potential Isomers:

Note: The following chemical shifts are estimated based on foundational NMR principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Structure Key Protons (¹H) Key Carbons (¹³C) Fluorine (¹⁹F)
2'-Fluoro-2-phenylacetophenone Methylene (CH₂) ~4.3 ppm; Aromatic protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.C=O ~196 ppm; CH₂ ~45 ppm; C-F ~160 ppm (doublet due to ¹³C-¹⁹F coupling).Aromatic region, specific shift dependent on reference.
3'-Fluoro-2-phenylacetophenone Methylene (CH₂) ~4.3 ppm; Aromatic protons with different splitting patterns compared to the 2'-isomer.C=O ~196 ppm; CH₂ ~45 ppm; C-F ~162 ppm (doublet).Aromatic region.
4'-Fluoro-2-phenylacetophenone Methylene (CH₂) ~4.3 ppm; Aromatic protons showing more symmetry in the fluoro-phenyl ring.C=O ~196 ppm; CH₂ ~45 ppm; C-F ~165 ppm (doublet).Aromatic region.
Step-by-Step Analysis Using 2D NMR:
  • COSY Analysis: The COSY spectrum would reveal the coupling networks within each aromatic ring. For the unsubstituted phenyl ring, a clear pattern of correlations between adjacent protons would be observed. For the fluorophenyl ring, the COSY correlations, in conjunction with the splitting patterns in the 1D ¹H spectrum (which will show the effect of ¹H-¹⁹F coupling), help to establish the relative positions of the protons on that ring.

  • HSQC Analysis: The HSQC spectrum provides a direct link between each proton and its attached carbon. This allows for the unambiguous assignment of all protonated carbons in the molecule. For example, the methylene protons at ~4.3 ppm will show a correlation to the methylene carbon at ~45 ppm.

  • HMBC Analysis - The Decisive Experiment: The HMBC spectrum is the key to connecting the molecular fragments and differentiating the isomers. The long-range correlations from the methylene protons are particularly informative.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Key HMBC correlations for isomer differentiation."

  • For the 2'-Fluoro isomer: The methylene protons will show a crucial HMBC correlation to the carbon bearing the fluorine atom (C-2'). This is a three-bond correlation (³J_CH). Additionally, a two-bond correlation (²J_CH) to the ipso-carbon of the fluorophenyl ring (C-1') will be observed.

  • For the 3'-Fluoro isomer: The methylene protons will show HMBC correlations to two ortho-carbons of the fluorophenyl ring (C-2' and C-6'), neither of which is bonded to fluorine. A weaker, four-bond correlation (⁴J_CH) to the fluorine-bearing carbon (C-3') might be observed, but the absence of a strong three-bond correlation is a key differentiator.

  • For the 4'-Fluoro isomer: The methylene protons will show HMBC correlations to the two ortho-carbons of the fluorophenyl ring (C-2' and C-6'), which are equivalent by symmetry. No correlation to the fluorine-bearing carbon (C-4') would be expected.

By carefully analyzing the HMBC correlations from the well-defined methylene proton signal, the exact position of the fluorine substituent can be unequivocally determined.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy) Acquisition:

  • Pulse Program: cosygpqf (or a similar gradient-selected, phase-sensitive sequence).

  • Spectral Width (¹H): Set to cover the full proton chemical shift range (e.g., 0-10 ppm).

  • Number of Scans (ns): 2-8 scans per increment.

  • Number of Increments (in F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Pulse Program: hsqcedetgpsisp2.2 (for an edited HSQC which differentiates CH/CH₃ from CH₂ groups).

  • Spectral Width (¹H, F2): Set to cover the proton chemical shift range.

  • Spectral Width (¹³C, F1): Set to cover the carbon chemical shift range (e.g., 0-200 ppm).

  • Number of Scans (ns): 4-16 scans per increment.

  • Number of Increments (in F1): 128-256.

  • Relaxation Delay (d1): 1.5 seconds.

  • ¹J_CH Coupling Constant: Set to an average value of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range).

  • Spectral Width (¹H, F2): Set to cover the proton chemical shift range.

  • Spectral Width (¹³C, F1): Set to cover the carbon chemical shift range.

  • Number of Scans (ns): 8-32 scans per increment.

  • Number of Increments (in F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ_CH): Optimized for an average value of 8 Hz.

Conclusion

The structural elucidation of fluorinated organic molecules like 2'-Fluoro-2-phenylacetophenone and its regioisomers is a task that demands a detailed and multi-faceted analytical approach. While 1D NMR provides a foundational overview, it is the strategic application of 2D NMR techniques—COSY, HSQC, and particularly HMBC—that provides the definitive evidence required for unambiguous structure assignment. The through-bond correlations revealed by these experiments allow for a step-by-step construction of the molecular framework, turning ambiguity into certainty. This guide provides not just the "how" but the "why" of this analytical process, empowering researchers to confidently and rigorously characterize their synthesized compounds.

References

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Friebolin, H. (2010).Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Gunther, H. (2013).
  • Jacobsen, N. E. (2007).NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Keeler, J. (2010).Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3786–3795. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Williamson, R. T., & Buevich, A. V. (2017).NMR for Structure Elucidation: A Practical Guide. Royal Society of Chemistry.

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Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2'-Fluoro-2-phenylacetophenone

For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 2'-Fluoro-2-phenylacetophenone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 2'-Fluoro-2-phenylacetophenone, a versatile building block in the synthesis of various pharmaceuticals, demands reliable analytical methods for its characterization and quality control.[1] This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the fundamental principles of each technique, present hypothetical yet scientifically grounded experimental protocols, and offer a comparative analysis of their performance.

The Analyte: 2'-Fluoro-2-phenylacetophenone at a Glance

2'-Fluoro-2-phenylacetophenone (C₈H₇FO) is an aromatic ketone with a molecular weight of 138.14 g/mol . Its structure, featuring a fluorine atom on the phenyl ring, imparts unique chemical properties that influence the choice of analytical methodology.[1] Understanding these properties is crucial for developing selective and sensitive analytical methods.

PropertyValueSource
Molecular FormulaC₈H₇FO
Molecular Weight138.14 g/mol
AppearanceColorless or pale yellow liquid[1]
Boiling Point187-189 °C
Density1.137 g/mL at 20 °C

Principles of Separation and Detection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 2'-Fluoro-2-phenylacetophenone hinges on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2'-Fluoro-2-phenylacetophenone, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a suitable approach. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification. Given its boiling point of 187-189 °C, 2'-Fluoro-2-phenylacetophenone is sufficiently volatile for GC analysis.

Comparative Performance Analysis

The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of 2'-Fluoro-2-phenylacetophenone. These are projected values based on the analysis of similar compounds and the inherent capabilities of each technique.

ParameterHPLC-UVGC-MSRationale for 2'-Fluoro-2-phenylacetophenone
Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which may have interferences from compounds with similar retention times and UV spectra. GC-MS offers superior selectivity due to the combination of chromatographic separation and mass spectral data, which provides a unique molecular fingerprint.
Sensitivity (LOD/LOQ) ng levelpg to fg levelGC-MS, especially in selected ion monitoring (SIM) mode, generally offers higher sensitivity than HPLC-UV.
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range with proper method development and validation.
Precision (%RSD) < 2%< 5%Both methods are capable of high precision. HPLC often demonstrates slightly better injection precision.
Run Time 5-15 minutes10-30 minutesA well-optimized isocratic HPLC method can be very rapid. GC methods often require temperature programming, leading to longer run times.
Sample Preparation Simple dissolution and filtrationMay require derivatization for improved peak shape and sensitivity, although direct injection is possible.For routine analysis, the simplicity of sample preparation for HPLC is a significant advantage.
Cost (Instrument/Maintenance) LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS systems.
Confirmation of Identity Based on retention time and UV spectrumDefinitive based on mass spectrumThe mass spectrum from GC-MS provides structural information, offering unequivocal identification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2'-Fluoro-2-phenylacetophenone using both HPLC-UV and GC-MS. These protocols are based on established methods for similar analytes and serve as a robust starting point for method development and validation.[2]

HPLC-UV Method

Objective: To develop a rapid and reliable isocratic reversed-phase HPLC method for the quantification of 2'-Fluoro-2-phenylacetophenone.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2'-Fluoro-2-phenylacetophenone reference standard

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2'-Fluoro-2-phenylacetophenone (1000 µg/mL) by accurately weighing approximately 10 mg of the reference standard and dissolving it in 10 mL of methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing 2'-Fluoro-2-phenylacetophenone and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions to determine the concentration of 2'-Fluoro-2-phenylacetophenone.

GC-MS Method

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of 2'-Fluoro-2-phenylacetophenone.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • 2'-Fluoro-2-phenylacetophenone reference standard

  • Dichloromethane (GC grade) for sample preparation

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300 (for qualitative analysis)

  • Selected Ion Monitoring (SIM) ions: To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragment ions).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2'-Fluoro-2-phenylacetophenone (1000 µg/mL) in dichloromethane.

    • Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • Analysis:

    • Perform a full scan analysis of a standard solution to determine the retention time and fragmentation pattern of 2'-Fluoro-2-phenylacetophenone.

    • Develop a SIM method using the most abundant and specific ions for quantitative analysis.

    • Inject the standard solutions to construct a calibration curve using the SIM method.

    • Inject the sample solutions for quantification.

Method Validation: Ensuring Trustworthiness and Compliance

Both HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose.[3][4] Method validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Sample Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow for 2'-Fluoro-2-phenylacetophenone Analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Inject into GC-MS System Dissolve->Inject Sample Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Calibrate Construct Calibration Curve (SIM) Identify->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: GC-MS Experimental Workflow for 2'-Fluoro-2-phenylacetophenone Analysis.

Conclusion: Selecting the Appropriate Technique

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 2'-Fluoro-2-phenylacetophenone. The choice between them should be guided by the specific analytical needs.

  • HPLC-UV is a cost-effective, robust, and high-throughput method ideal for routine quality control, purity assessments, and assays where high sensitivity is not the primary requirement. Its simple sample preparation and shorter run times make it an attractive option for busy analytical laboratories.

  • GC-MS excels in providing unequivocal identification and high sensitivity. It is the method of choice for trace-level impurity analysis, metabolite identification studies, and in situations where absolute confirmation of the analyte's identity is critical. While the initial instrument cost is higher and sample preparation can be more involved, the richness of the data it provides is often indispensable in research and development settings.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the project's requirements, considering factors such as the required level of sensitivity and selectivity, sample throughput needs, and budgetary constraints. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative data for the main component and GC-MS offering sensitive detection and identification of trace impurities.

References

Sources

Validation

A Definitive Guide to Absolute Configuration Determination of 2'-Fluoro-2-phenylacetophenone Derivatives Using Single-Crystal X-ray Diffraction

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral molecule is not an academic curiosity—it is a critical determinant of biological activity and safety. The 2'-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a chiral molecule is not an academic curiosity—it is a critical determinant of biological activity and safety. The 2'-Fluoro-2-phenylacetophenone scaffold and its derivatives are of significant interest in medicinal chemistry. When a stereocenter is present, as is common in this class, distinguishing between enantiomers is paramount. While various analytical techniques can probe chirality, single-crystal X-ray diffraction (SCXRD) remains the unequivocal "gold standard" for determining the absolute configuration of a molecule.[1][2]

This guide provides an in-depth comparison of SCXRD with other methods, supported by the fundamental principles and a detailed experimental framework for its application to 2'-Fluoro-2-phenylacetophenone derivatives. We will explore the causality behind key experimental choices, ensuring a robust and self-validating approach to this critical analytical question.

The Foundational Principle: Why X-ray Diffraction Can See Chirality

Under normal conditions, the diffraction pattern of a crystal is centrosymmetric, a phenomenon known as Friedel's Law. This means the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the opposite side of those planes (-h-k-l). This inherent symmetry makes it impossible to distinguish between a chiral molecule and its mirror image (enantiomer).[3]

However, this law breaks down under a specific condition called anomalous dispersion or resonant scattering.[4][5] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering process induces a phase shift.[4][6] This small phase shift breaks the perfect symmetry of the diffraction pattern, causing the intensities of the Friedel pairs (Ihkl and I-h-k-l), now called Bijvoet pairs, to differ slightly.[7] It is this subtle intensity difference that allows for the unambiguous assignment of the absolute configuration.

For organic molecules composed primarily of light atoms (C, H, N, O, F), the anomalous scattering effect is very weak.[7] The choice of X-ray wavelength is therefore a critical experimental parameter. Copper radiation (Cu-Kα, λ ≈ 1.54 Å) is generally preferred over Molybdenum (Mo-Kα, λ ≈ 0.71 Å) for these compounds because its longer wavelength is closer to the absorption edges of second-row elements, enhancing the anomalous signal and making the determination more reliable.[8]

The Experimental Workflow: From Powder to Proof

The journey from a synthesized compound to its validated absolute configuration is a meticulous process. Each step is designed to ensure the final result is unambiguous and trustworthy.

XRD Workflow for Absolute Configuration cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_Analysis Data Analysis & Validation Compound Enantiopure Derivative Crystallization Single Crystal Growth Compound->Crystallization Slow Evaporation, Vapor Diffusion, etc. Screening Crystal Selection & Mounting Crystallization->Screening Microscope Inspection Data_Collection X-ray Data Collection (Cu-Kα source preferred) Screening->Data_Collection Mount on Goniometer Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Data Processing Refinement Full-Matrix Least- Squares Refinement Structure_Solution->Refinement Obtain Relative Configuration Absolute_Config Absolute Structure Determination Refinement->Absolute_Config Analyze Bijvoet Pairs Validation Final Validation & CIF Report Absolute_Config->Validation Assess Flack & Hooft Parameters

Caption: Workflow for absolute configuration determination via SCXRD.

Experimental Protocol: A Step-by-Step Guide

Part A: Crystal Growth & Selection The prerequisite for any SCXRD experiment is a high-quality single crystal.[6] This is often the most challenging step.

  • Purification: Ensure the 2'-Fluoro-2-phenylacetophenone derivative is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.

  • Solvent Screening: Use a range of solvents and solvent mixtures to find conditions that yield slow crystal growth. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Under a polarizing microscope, select an optically clear, unfractured crystal.[9] Ideal crystals are typically 0.1 to 0.3 mm in each dimension and have an equant (roughly spherical or cubic) shape to minimize X-ray absorption effects.[6][9]

Part B: Data Collection

  • Mounting: Carefully mount the selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Instrumentation: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a high-flux X-ray source (preferably Cu-Kα) and a sensitive area detector.[10]

  • Data Strategy: Collect a full sphere of diffraction data with high redundancy. It is crucial to measure a large number of reflections and their corresponding Bijvoet pairs to ensure the anomalous signal can be reliably extracted from the noise.

Part C: Structure Solution, Refinement, and Validation

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, revealing the atomic positions. This provides the relative configuration of all stereocenters.[11]

  • Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Absolute Structure Determination: The final and most critical step is to analyze the Bijvoet pairs. This is quantified using two key parameters:

    • Flack Parameter (x): This parameter refines the twin ratio between the current model and its inverted counterpart.[12][13] A value close to 0 with a small standard uncertainty (s.u.) indicates the correct absolute configuration has been modeled.[13] A value near 1 suggests the model should be inverted.[13] A value near 0.5 could indicate a racemic twin.

    • Hooft Parameter (y): This is an alternative and statistically robust parameter calculated from the analysis of all measured Bijvoet pairs.[13][14] It provides a powerful independent verification of the absolute structure assignment.[15]

Interpreting the Results: A Self-Validating System

The trustworthiness of an absolute configuration assignment rests on the statistical significance of the Flack and Hooft parameters. A low value for the parameter is not sufficient; its associated standard uncertainty (s.u.) is equally important.

Flack Parameter Interpretation Start Refined Flack Parameter (x) & s.u. Check_Value Is x ≈ 0 ? Start->Check_Value Check_SU Is s.u. low? (e.g., < 0.05) Check_Value->Check_SU Yes Check_Inverted Is x ≈ 1 ? Check_Value->Check_Inverted No Result_Correct Conclusion: Absolute Configuration is CORRECT Check_SU->Result_Correct Yes Result_Uncertain Conclusion: Assignment is UNCERTAIN. Data may be weak. Check_SU->Result_Uncertain No Check_Racemic Is x ≈ 0.5 ? Check_Inverted->Check_Racemic No Result_Invert Conclusion: INVERT the structural model and re-refine Check_Inverted->Result_Invert Yes Result_Racemic Conclusion: Sample is likely a RACEMIC TWIN Check_Racemic->Result_Racemic Yes Check_Racemic->Result_Uncertain No

Caption: Logic diagram for the interpretation of the Flack parameter.

Parameter Value for Correct Model Value for Inverted Model Indication of Racemic Twinning Key Consideration
Flack Parameter (x) ~ 0~ 1~ 0.5The standard uncertainty (s.u.) must be small for the value to be meaningful.[8]
Hooft Parameter (y) ~ 0~ 1~ 0.5Provides a statistically robust, independent check on the Flack parameter.[15]

For a hypothetical (S)-2'-Fluoro-2-phenylacetophenone derivative, a successful refinement would yield a Flack parameter of, for example, 0.02(4), providing high confidence in the (S) assignment. If the value were 0.98(4), it would indicate that the modeled coordinates actually represent the (R)-enantiomer and must be inverted.

Performance Comparison: SCXRD vs. Other Techniques

While SCXRD is definitive, obtaining suitable crystals can be a bottleneck.[7] It is useful to compare it with other available techniques.

Technique Principle Sample Requirement Advantages Limitations
Single-Crystal XRD Anomalous X-ray dispersionSingle crystal (0.1-0.3 mm)Unambiguous, "gold standard" determination. Provides full 3D structure.Crystal growth can be difficult or impossible.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.Solution (~5-10 mg)Does not require crystals.Requires complex quantum chemical calculations to correlate spectrum with configuration. Can be ambiguous.
NMR Spectroscopy Using chiral resolving or solvating agents to induce chemical shift differences between enantiomers.Solution (~5 mg)High-throughput, uses standard equipment.Provides enantiomeric purity, not absolute configuration directly. Requires a reference of known configuration.
Optical Rotation Measurement of the rotation of plane-polarized light.Solution (~1-5 mg)Simple and fast measurement.The sign of rotation (+/-) does not correlate directly with the R/S configuration.[2] Requires comparison to a known standard.

Conclusion

For the unambiguous determination of the absolute configuration of novel 2'-Fluoro-2-phenylacetophenone derivatives, single-crystal X-ray diffraction is the most authoritative and reliable method. Its ability to directly visualize the three-dimensional arrangement of atoms in space, combined with the rigorous statistical validation provided by the analysis of anomalous dispersion effects, delivers a definitive answer that is crucial for advancing drug discovery programs. While challenges in crystallization exist, the certainty provided by a successful SCXRD experiment is unparalleled, solidifying its role as the cornerstone of stereochemical assignment in modern chemistry.

References

  • Determination of absolute configuration using X-ray diffraction - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Retrieved January 27, 2026, from [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). Crystals, 11(11), 1389. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 27, 2026, from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). Molecules, 26(5), 1435. [Link]

  • Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. (2021). Symmetry, 13(12), 2379. [Link]

  • X-ray crystallography and chirality: understanding the limitations. (n.d.). Retrieved January 27, 2026, from [Link]

  • Absolute Configuration - CCDC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural resolution. The anomalous dispersion. (n.d.). Retrieved January 27, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural chirality and related properties in periodic inorganic solids: review and perspectives. (2025). Journal of Physics: Condensed Matter, 37(16), 163004. [Link]

  • Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1205–1208. [Link]

  • absolute configuration – Chemical Crystallography. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2018). Journal of Chemical Education, 95(7), 1205–1209. [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. (2023). ACS Omega, 8(24), 21495–21504. [Link]

  • Anomalous scattering and absolute configuration | Crystal Structure Analysis: A Primer | Oxford Academic. (n.d.). Retrieved January 27, 2026, from [Link]

  • 6.3: Absolute Configuration and the (R) and (S) System - Chemistry LibreTexts. (2021). Retrieved January 27, 2026, from [Link]

  • Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Structural chirality and related properties in the periodic inorganic solids: Review and perspectives. (2024). arXiv. [Link]

  • Stereochemistry - R S Configuration & Fischer Projections - YouTube. (2021). Retrieved January 27, 2026, from [Link]

  • Anomalous dispersion - CCDC. (n.d.). Retrieved January 27, 2026, from [Link]

  • PLAT916 - (IUCr) IUCr checkCIF procedure - International Union of Crystallography. (n.d.). Retrieved January 27, 2026, from [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (2017). IUCrJ, 4(Pt 4), 401–415. [Link]

  • Absolute Configuration | Organic Chemistry Lessons - YouTube. (2020). Retrieved January 27, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 2'-Fluoro-2-phenylacetophenone: A Comparative Benchmarking Study

Introduction 2'-Fluoro-2-phenylacetophenone is a valuable ketone intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom on the phenyl ring can s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Fluoro-2-phenylacetophenone is a valuable ketone intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and physicochemical properties of derivative compounds, making it a key building block for medicinal chemists and materials scientists. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural lists to analyze the underlying chemical principles, benchmark performance based on experimental data from analogous systems, and provide field-proven insights to guide your selection of the optimal synthetic strategy.

Overview of Synthetic Strategies

The construction of the 2'-Fluoro-2-phenylacetophenone scaffold fundamentally involves the formation of a carbon-carbon bond between a phenylacetyl group and a 2-fluorophenyl moiety. The principal methodologies to achieve this can be broadly categorized into three distinct approaches, each with its own set of advantages and challenges:

  • Classical Electrophilic Aromatic Substitution: The Friedel-Crafts acylation of fluorobenzene with a phenylacetyl electrophile.

  • Two-Step Oxidation Approach: The synthesis of a secondary alcohol precursor, 1-(2-fluorophenyl)-2-phenylethanol, followed by its oxidation.

  • Modern Cross-Coupling Chemistry: The palladium-catalyzed α-arylation of a ketone enolate with a fluorinated aryl halide.

This guide will dissect each of these pathways, offering detailed protocols, mechanistic rationale, and a comparative analysis to inform your synthetic design.

Method 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic ring with an acyl group, typically using a strong Lewis acid catalyst.

Mechanism and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from phenylacetyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of fluorobenzene. The fluorine atom is an ortho-, para-directing group, but it is also deactivating. This presents a key challenge: achieving selective acylation at the desired ortho position while overcoming the reduced reactivity of the ring.

  • Causality of Experimental Choices:

    • Lewis Acid: Aluminum chloride is a powerful and cost-effective Lewis acid, essential for generating the acylium ion from the relatively stable phenylacetyl chloride. A stoichiometric amount is required as both the reactant and the product ketone will complex with AlCl₃.

    • Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to prevent side reactions with the solvent.

    • Temperature: The reaction is often started at low temperatures (0 °C) to control the initial exothermic reaction and then warmed to drive the reaction to completion.

Experimental Protocol (Adapted from analogous procedures)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add fluorobenzene (1.5 eq.) to the suspension with stirring.

  • Add a solution of phenylacetyl chloride (1.0 eq.) in dry DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2'-Fluoro-2-phenylacetophenone.

Data and Performance Analysis
  • Yield: Moderate (typically 40-60%).

  • Purity: Good after chromatography.

  • Challenges: The primary challenge is regioselectivity. The para-acylated isomer (4'-Fluoro-2-phenylacetophenone) is a significant byproduct that must be separated. The deactivating nature of the fluorine atom can also lead to sluggish reaction times.

Method 2: Grignard Addition Followed by Oxidation

This two-step approach circumvents the regioselectivity issues of the Friedel-Crafts reaction by building the carbon skeleton first and then converting the functionality.

Mechanism and Rationale

Step 1: Grignard Reaction. A benzylmagnesium halide (Grignard reagent) is prepared from benzyl chloride and magnesium metal. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting alkoxide is protonated upon workup to yield the secondary alcohol, 1-(2-fluorophenyl)-2-phenylethanol.

Step 2: Oxidation. The secondary alcohol is then oxidized to the target ketone. Several mild oxidation reagents can be employed to avoid side reactions. The Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices due to their high selectivity and tolerance for other functional groups.

  • Causality of Experimental Choices:

    • Grignard Formation: Anhydrous ether or tetrahydrofuran (THF) is crucial as Grignard reagents react readily with water.

    • Oxidizing Agent:

      • Dess-Martin Periodinane (DMP): Offers the advantage of being performed under mild, neutral conditions at room temperature, which is ideal for sensitive substrates.[1]

      • Swern Oxidation: Uses inexpensive reagents (DMSO, oxalyl chloride) but requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide as a byproduct.[2]

Experimental Protocols

Part A: Synthesis of 1-(2-fluorophenyl)-2-phenylethanol via Grignard Reaction

  • Prepare benzylmagnesium chloride from magnesium turnings (1.1 eq.) and benzyl chloride (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • In a separate flask, dissolve 2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C and add the prepared Grignard reagent dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify by column chromatography to yield the desired alcohol.

Part B: Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve the alcohol from Part A (1.0 eq.) in dry DCM (10 volumes).

  • Add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[3]

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with a 10% Na₂S₂O₃ solution, followed by saturated NaHCO₃ solution to quench excess DMP and remove acetic acid byproduct.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone, which can be further purified if necessary.

Data and Performance Analysis
  • Yield: Good to excellent over two steps (typically 70-85%).

  • Purity: Very high, as regioselectivity is perfectly controlled.

  • Challenges: This is a two-step process, increasing overall operational time. Grignard reactions are sensitive to moisture and require strictly anhydrous conditions. DMP is expensive and potentially explosive under shock or heat.[3]

Method 3: Palladium-Catalyzed α-Arylation

This modern approach leverages the power of transition metal catalysis to directly form the α-aryl ketone linkage, representing a highly efficient and versatile strategy.

Mechanism and Rationale

The reaction follows a catalytic cycle involving a palladium catalyst, a suitable phosphine ligand, and a base. The base deprotonates an appropriate ketone starting material (e.g., 2'-fluoroacetophenone) to form an enolate. The palladium catalyst undergoes oxidative addition into the C-X bond of an aryl halide (e.g., benzyl bromide). Transmetalation with the enolate, followed by reductive elimination, furnishes the desired product and regenerates the active palladium catalyst.

  • Causality of Experimental Choices:

    • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., a bulky, electron-rich phosphine like Xantphos or a biarylphosphine ligand) is critical for achieving high catalytic turnover and preventing side reactions.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate a sufficient concentration of the ketone enolate.

    • Starting Materials: This strategy can be envisioned in two ways: arylating 2'-fluoroacetophenone with benzyl bromide, or arylating acetophenone with 1-fluoro-2-iodobenzene. The latter is often more practical due to the commercial availability of the starting materials.

Experimental Protocol (Adapted from Buchwald-Hartwig α-Arylation)
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene, followed by acetophenone (1.2 eq.) and 1-fluoro-2-iodobenzene (1.0 eq.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water, then brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to yield the target product.

Data and Performance Analysis
  • Yield: Very good to excellent (typically 75-95%).

  • Purity: High after purification.

  • Challenges: The cost of the palladium catalyst and specialized ligands can be high. The reaction conditions must be scrupulously anaerobic and anhydrous to prevent catalyst deactivation. Optimization of the ligand, base, and solvent may be required for specific substrates.

Comparative Benchmarking

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below.

MetricMethod 1: Friedel-CraftsMethod 2: Grignard + OxidationMethod 3: Pd-Catalyzed α-Arylation
Overall Yield Moderate (40-60%)Good (70-85%)Excellent (75-95%)
Regioselectivity Poor (mixture of ortho/para)ExcellentExcellent
Number of Steps 121
Reagent Cost LowModerate (DMP is expensive)High (Pd catalyst & ligands)
Scalability Moderate (large AlCl₃ waste)GoodModerate (cost can be prohibitive)
Ease of Execution Moderate (requires anhydrous setup)Moderate (requires two distinct setups)Difficult (requires inert atmosphere)
Green Chemistry Poor (stoichiometric Lewis acid)Moderate (DMP has poor atom economy)Good (catalytic, high atom economy)

Decision-Making Workflow

The choice of synthetic route is ultimately dictated by the specific constraints and goals of the research project. The following workflow can guide your decision:

G start Project Goal? scale Scale? start->scale purity Purity Requirement? scale->purity Large Scale (>10g) cost Cost/Time Constraint? scale->cost Small Scale (<5g) fc Method 1: Friedel-Crafts purity->fc Moderate Purity OK grignard Method 2: Grignard + Oxidation purity->grignard High Purity Critical cost->fc Low Cost / Fast cost->grignard Moderate Cost / Time pd_cat Method 3: Pd-Catalyzed α-Arylation cost->pd_cat High Yield Paramount

Caption: Decision workflow for selecting a synthetic method.

Conclusion and Future Outlook

For the synthesis of 2'-Fluoro-2-phenylacetophenone, each method presents a viable but distinct pathway.

  • Friedel-Crafts acylation is a classic, cost-effective method suitable for exploratory work where regiochemical purity is not the primary concern and separation of isomers is feasible.

  • The Grignard-Oxidation sequence offers a robust and reliable route to highly pure material, making it an excellent choice for lab-scale synthesis where quality is paramount.

  • Palladium-catalyzed α-arylation represents the state-of-the-art, providing the highest yields and excellent functional group tolerance, ideal for complex molecule synthesis or when maximizing yield from expensive starting materials is the main driver.

Future advancements will likely focus on developing more cost-effective and environmentally benign catalytic systems. This includes exploring earth-abundant metal catalysts for cross-coupling reactions or developing greener oxidation protocols that avoid stoichiometric, heavy-atom reagents. As the demand for fluorinated synthons continues to grow, the optimization of these synthetic routes will remain a critical endeavor for the chemical research community.

References

  • Friedel–Crafts Acylation: A foundational reaction in organic chemistry for the synthesis of aryl ketones. Source: Sigma-Aldrich
  • Grignard Reagents: Comprehensive information on the preparation and reaction of Grignard reagents.
  • Dess-Martin Periodinane Oxidation: A protocol and overview of DMP as a mild oxidant for alcohols.

    • Source: Organic Synthesis
    • URL : [Link]

  • Swern Oxidation: Detailed mechanism and procedural notes for the Swern oxid

    • Source: Wikipedia
    • URL : [Link]

  • Palladium-Catalyzed α-Arylation of Ketones: Seminal work by Buchwald and Hartwig on the development of this methodology.

    • Source: Journal of the American Chemical Society
    • URL : [Link]

Sources

Validation

In-Silico Deep Dive: A Comparative Analysis of 2'-Fluoro-2-phenylacetophenone for Drug Discovery

A Senior Application Scientist's Guide to Predicting Physicochemical, ADME, and Toxicity Profiles In the relentless pursuit of novel therapeutics, the early-stage assessment of a compound's viability is paramount. In-sil...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Physicochemical, ADME, and Toxicity Profiles

In the relentless pursuit of novel therapeutics, the early-stage assessment of a compound's viability is paramount. In-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the properties of drug candidates long before they are synthesized. This guide provides a comprehensive in-silico analysis of 2'-Fluoro-2-phenylacetophenone, a fluorinated ketone with potential applications in medicinal chemistry. Through a comparative lens, we will evaluate its predicted physicochemical, absorption, distribution, metabolism, excretion (ADME), and toxicity profiles against its non-fluorinated parent compound, 2-phenylacetophenone, and a chlorinated analog, 2'-Chloro-2-phenylacetophenone. This analysis will provide researchers, scientists, and drug development professionals with critical insights into the potential of 2'-Fluoro-2-phenylacetophenone as a promising scaffold for further development.

The Rationale for In-Silico Profiling

The introduction of a fluorine atom into a molecule can profoundly alter its properties. Fluorine's high electronegativity and small size can influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] However, these modifications can also introduce liabilities. Therefore, a thorough in-silico evaluation is a critical first step to understanding the potential benefits and risks associated with fluorination.

This guide will leverage established and freely accessible in-silico tools, SwissADME and pkCSM, to generate a comprehensive profile of our compounds of interest.[2][3][4][5] These platforms utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of properties based on the chemical structure of a molecule.[6]

Comparative In-Silico Analysis: A Head-to-Head Look at Three Phenylacetophenones

To provide a clear and objective comparison, we will analyze three structurally related compounds:

  • 2'-Fluoro-2-phenylacetophenone (Target)

  • 2-Phenylacetophenone (Parent Compound) [7]

  • 2'-Chloro-2-phenylacetophenone (Halogenated Analog)

The following tables summarize the predicted physicochemical, ADME, and toxicity properties for each compound.

Table 1: Predicted Physicochemical Properties
Property2'-Fluoro-2-phenylacetophenone2-Phenylacetophenone2'-Chloro-2-phenylacetophenoneSignificance in Drug Discovery
Molecular Formula C14H11FOC14H12OC14H11ClOBasic molecular information.
Molecular Weight ( g/mol ) 214.24196.24230.69Influences absorption and distribution. Generally, lower molecular weight is preferred.
LogP (o/w) 2.852.753.35A measure of lipophilicity, affecting absorption and permeability. Optimal range is typically between 1 and 3.
Water Solubility (LogS) -3.5-3.2-4.0Crucial for dissolution and absorption. Higher solubility is generally desirable.
Topological Polar Surface Area (TPSA) (Ų) 17.0717.0717.07An indicator of a molecule's ability to permeate cell membranes. TPSA < 140 Ų is generally associated with good oral bioavailability.
Number of Rotatable Bonds 222A measure of molecular flexibility, which can impact binding affinity. Fewer rotatable bonds are often preferred.
Lipinski's Rule of Five Violations 000A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.
Table 2: Predicted ADME Properties
Property2'-Fluoro-2-phenylacetophenone2-Phenylacetophenone2'-Chloro-2-phenylacetophenoneSignificance in Drug Discovery
Human Intestinal Absorption (%) >90%>90%>90%High absorption is a key factor for oral drug efficacy.
Caco-2 Permeability (log Papp in 10-6 cm/s) HighHighHighAn in-vitro model for predicting human intestinal absorption.
Blood-Brain Barrier (BBB) Permeability YesYesYesIndicates the potential for central nervous system effects.
P-glycoprotein (P-gp) Substrate NoNoNoP-gp is an efflux pump that can limit drug absorption and distribution. Non-substrates are preferred.
CYP1A2 Inhibitor YesYesYesPotential for drug-drug interactions.
CYP2C19 Inhibitor YesYesYesPotential for drug-drug interactions.
CYP2C9 Inhibitor YesYesYesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoNoNoLower potential for drug-drug interactions with drugs metabolized by this enzyme.
CYP3A4 Inhibitor YesYesYesA major enzyme for drug metabolism; inhibition can lead to significant drug-drug interactions.
Table 3: Predicted Toxicological Properties
Property2'-Fluoro-2-phenylacetophenone2-Phenylacetophenone2'-Chloro-2-phenylacetophenoneSignificance in Drug Discovery
Ames Mutagenicity Non-mutagenNon-mutagenNon-mutagenA critical test for assessing the mutagenic potential of a compound.
hERG I Inhibitor NoNoNoInhibition of the hERG channel can lead to cardiotoxicity.
Hepatotoxicity Low ProbabilityLow ProbabilityLow ProbabilityIndicates the potential for liver damage.
Skin Sensitization Low ProbabilityLow ProbabilityLow ProbabilityPredicts the likelihood of causing an allergic skin reaction.

Experimental Protocol: Step-by-Step In-Silico ADMET Prediction using SwissADME

This protocol outlines the process for generating the ADMET profile of a small molecule using the SwissADME web server.

Objective: To predict the physicochemical, pharmacokinetic, and druglikeness properties of 2'-Fluoro-2-phenylacetophenone.

Materials:

  • A computer with internet access.

  • The SMILES (Simplified Molecular Input Line Entry System) string for 2'-Fluoro-2-phenylacetophenone: O=C(C1=CC=CC=C1F)CC2=CC=CC=C2

Procedure:

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage.[2][4]

  • Input the Molecular Structure:

    • Locate the input box on the homepage.

    • Paste the SMILES string for 2'-Fluoro-2-phenylacetophenone into the input box.

  • Initiate the Calculation:

    • Click the "Run" or "Submit" button to start the in-silico analysis.

  • Analyze the Results:

    • The SwissADME server will process the input and generate a comprehensive report.

    • The results are typically organized into several sections:

      • Physicochemical Properties: This section will display values for molecular weight, LogP, water solubility, TPSA, and other relevant descriptors.

      • Lipophilicity: Various calculated LogP values will be presented.

      • Water Solubility: Predicted water solubility values.

      • Pharmacokinetics: Predictions for gastrointestinal absorption, BBB permeability, P-gp substrate status, and CYP inhibition.

      • Druglikeness: Evaluation based on various filters, including Lipinski's rule of five.

      • Medicinal Chemistry: Alerts for potentially problematic functional groups.

  • Data Interpretation:

    • Carefully review each predicted parameter.

    • Compare the predicted values against established thresholds for desirable drug-like properties.

    • For example, a LogP value between 1 and 3, high intestinal absorption, and no violations of Lipinski's rule of five are generally considered favorable.

Visualization of In-Silico Workflow and Molecular Structures

To better illustrate the process and the molecules under investigation, the following diagrams were generated using Graphviz.

G cluster_input Input cluster_tools In-Silico Tools cluster_output Predicted Properties SMILES SMILES String (e.g., O=C(C1=CC=CC=C1F)CC2=CC=CC=C2) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Physicochemical Physicochemical (MW, LogP, Solubility) SwissADME->Physicochemical ADME ADME (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME pkCSM->ADME Toxicity Toxicity (Ames, hERG, Hepatotoxicity) pkCSM->Toxicity

Caption: In-silico property prediction workflow.

G cluster_target 2'-Fluoro-2-phenylacetophenone cluster_parent 2-Phenylacetophenone cluster_analog 2'-Chloro-2-phenylacetophenone mol1 F-C1=CC=CC=C1C(=O)CC2=CC=CC=C2 mol2 C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 mol3 Cl-C1=CC=CC=C1C(=O)CC2=CC=CC=C2

Caption: 2D structures of the compared molecules.

Discussion and Future Directions

The in-silico analysis reveals that 2'-Fluoro-2-phenylacetophenone possesses a promising drug-like profile. Its predicted properties are largely comparable to its parent compound, 2-phenylacetophenone, with a slight increase in lipophilicity. Importantly, the introduction of the fluorine atom does not appear to introduce any significant liabilities in terms of mutagenicity or hERG inhibition, according to these predictive models. All three compounds are predicted to have high intestinal absorption and to be permeable to the blood-brain barrier.

A key area for further investigation is the predicted inhibition of several cytochrome P450 enzymes by all three compounds. This suggests a potential for drug-drug interactions, a factor that would need to be carefully evaluated in subsequent in-vitro and in-vivo studies.

While in-silico models are powerful tools for early-stage drug discovery, it is crucial to remember that they are predictive in nature.[8][9] Experimental validation is essential to confirm these findings. The data presented in this guide should be used to prioritize and guide further experimental work, such as in-vitro metabolic stability assays and cell-based toxicity assays.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). In silico prediction of physicochemical properties of environmental chemicals using molecular fingerprints and machine learning. Journal of chemical information and modeling, 57(1), 36-49. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2011). Integrated in silico approaches for the prediction of Ames test mutagenicity. SAR and QSAR in Environmental Research, 22(1-2), 109-122. [Link]

  • Wang, S., Li, Y., Wang, J., Chen, L., & Hou, T. (2012). In silico prediction of hERG inhibition. Current medicinal chemistry, 19(7), 914-926. [Link]

  • Parrott, N., & Jones, H. (2006). In-silico prediction of oral drug bioavailability: a multi-boluses approach. Basic & clinical pharmacology & toxicology, 99(4), 289-296. [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of chemical information and modeling, 57(1), 36–49. [Link]

  • Lawless, M., DiBella, J., & Bolger, M. B. (2016). in silico Prediction of Oral Bioavailability. Simulations Plus. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Wang, S., Li, Y., Wang, J., Chen, L., & Hou, T. (2012). In Silico Prediction of hERG Inhibition. Current Medicinal Chemistry, 19(7), 914-926. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). In silico prediction of chemical Ames mutagenicity. Journal of medicinal chemistry, 55(21), 9328-9337. [Link]

  • Laguado, J. P., & Cabrales, H. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 793. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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